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Core Science & Biosynthesis

Foundational

The Biological Role of the 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Scaffold in Purine Metabolism: A Mechanistic and Methodological Guide

Executive Summary The 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold is the defining structural core of 7-deazapurine metabolites. While synthetic libraries often utilize the deoxo scaffold (CAS 1546503-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold is the defining structural core of 7-deazapurine metabolites. While synthetic libraries often utilize the deoxo scaffold (CAS 1546503-95-0) for the design of potent kinase inhibitors[1][2][3], the biological protagonist in purine metabolism is its 4-oxo counterpart, 7-carboxy-7-deazaguanine (CDG) [4][5]. As a central metabolic hub, CDG serves as the universal precursor for over 35 known 7-deazapurine natural products, including critical RNA modifications like queuosine (Q) and archaeosine (G+)[6].

This technical guide dissects the enzymatic generation of the pyrrolo[2,3-d]pyrimidine core, its biological significance in translational fidelity and phage defense, and provides field-proven methodologies for its in vitro reconstitution and analytical quantification.

Structural Biology: The Pyrrolo[2,3-d]pyrimidine Bioisostere

In purine metabolism, the substitution of the N7 atom of guanine with a carbon atom (C7) yields the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) framework. This single-atom substitution profoundly alters the molecule's electronic landscape:

  • Chemical Stability: The C7 position is highly nucleophilic, allowing for diverse enzymatic functionalization (e.g., carboxylation, cyanation, and aminomethylation) that is chemically impossible on the N7 of canonical purines[6].

  • Biological Evasion: The absence of the N7 hydrogen bond acceptor prevents recognition by standard host restriction endonucleases, a trait heavily exploited by bacteriophages[7].

Mechanistic Causality: The Biosynthetic Pathway

The biosynthesis of the 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid core is a marvel of radical chemistry. The pathway originates from GTP and converges on the formation of CDG via the enzyme QueE (7-carboxy-7-deazaguanine synthase) [4][8].

The Radical SAM Ring Contraction (QueE)

QueE belongs to the Radical S-adenosyl-L-methionine (SAM) superfamily. It catalyzes the unprecedented ring contraction of the 6-membered pyrazine ring of 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) into the 5-membered pyrrole ring of CDG[4][9].

  • Initiation: The enzyme's oxygen-sensitive [4Fe-4S]+ cluster transfers a single electron to SAM, inducing homolytic cleavage to generate a highly reactive 5'-deoxyadenosyl radical (5'-dA•)[10].

  • Hydrogen Abstraction: The 5'-dA• radical abstracts a hydrogen atom from the C6 position of CPH4.

  • Rearrangement: The resulting substrate radical undergoes a complex, ammonia-eliminating ring contraction, yielding the stable pyrrolo[2,3-d]pyrimidine-5-carboxylic acid core (CDG)[4].

Downstream Metabolic Fate

Once synthesized, CDG is rapidly processed by ATP-dependent amidation and dehydration via QueC to form 7-cyano-7-deazaguanine (preQ0), followed by NADPH-dependent reduction via QueF to 7-aminomethyl-7-deazaguanine (preQ1)[6]. PreQ1 is subsequently inserted into the wobble position of specific tRNAs by tRNA-guanine transglycosylase (TGT).

Pathway GTP GTP CPH4 CPH4 (6-Carboxy-5,6,7,8-tetrahydropterin) GTP->CPH4 FolE, QueD CDG 7-Carboxy-7-deazaguanine (CDG) [Pyrrolo[2,3-d]pyrimidine core] CPH4->CDG QueE (Radical SAM,[4Fe-4S]) PreQ0 PreQ0 (7-Cyano-7-deazaguanine) CDG->PreQ0 QueC (ATP, NH3) PreQ1 PreQ1 (7-Aminomethyl-7-deazaguanine) PreQ0->PreQ1 QueF (NADPH) Queuosine Queuosine (tRNA) PreQ1->Queuosine TGT, QueA, QueG

Metabolic pathway from GTP to Queuosine, highlighting the formation of the pyrrolo[2,3-d]pyrimidine core.

Biological Significance in Purine Metabolism

A. Translational Control and Decoding Fidelity

The terminal product of this pathway, Queuosine (Q), is found at the wobble position (nucleotide 34) of tRNAs containing GUN anticodons (tRNA^Tyr, tRNA^His, tRNA^Asn, tRNA^Asp)[6]. The bulky cyclopentanediol moiety of Q sterically restricts wobble base pairing, preventing ribosomal frameshifting and ensuring strict adherence to the genetic code during translation.

B. Viral Evasion via DNA Modification

Recent genomic analyses reveal that bacteriophages hijack this purine metabolism pathway to synthesize 2'-deoxy-7-carboxy-7-deazaguanine (dCDG) and insert it directly into their DNA via DpdA transglycosylases[7]. This hyper-modification acts as a molecular "stealth coating," rendering the viral genome invisible to the host's restriction-modification (R-M) defense systems.

Quantitative Data Summaries

Table 1: Key Enzymes in the Pyrrolo[2,3-d]pyrimidine Biosynthetic Network

EnzymeGeneCofactor / SubstrateBiological Function
CDG Synthase queESAM, [4Fe-4S], CPH4Catalyzes radical-mediated ring contraction to form the pyrrolo[2,3-d]pyrimidine core[4][11].
PreQ0 Synthase queCATP, NH3, CDGConverts the 5-carboxylic acid to a 5-cyano group (preQ0)[6].
PreQ0 Reductase queFNADPH, preQ0Reduces the cyano group to an aminomethyl group (preQ1)[6].
Transglycosylase tgt / dpdApreQ1 / dCDGSwaps canonical guanine for deazapurine derivatives in tRNA or viral DNA[6][7].

Table 2: Biological Distribution of 7-Deazapurine Derivatives

MetaboliteTarget MacromoleculeOrganism DomainPrimary Function
Queuosine (Q) tRNA (Wobble position 34)Bacteria, EukaryotesPrevents ribosomal frameshifting; decoding fidelity[6].
Archaeosine (G+) tRNA (D-loop position 15)ArchaeaStabilizes tRNA tertiary structure[6].
dCDG / dPreQ1 Viral DNABacteriophagesEvades host restriction-modification systems[7].

Experimental Methodologies

Protocol 1: Anaerobic Reconstitution of QueE (CDG Synthase) Activity

Objective: To synthesize the pyrrolo[2,3-d]pyrimidine core in vitro for downstream metabolic tracking. Causality: The [4Fe-4S] cluster of QueE is strictly oxygen-sensitive. Exposure to O 2​ causes oxidative degradation of the cluster to a [2Fe-2S] state, abolishing the inner-sphere electron transfer required to cleave SAM[4][10]. Therefore, all steps must be performed in an anaerobic glovebox (<2 ppm O 2​ ).

  • Enzyme Preparation: Purify recombinant QueE and degas the reaction buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl) using Schlenk line techniques (minimum of three freeze-pump-thaw cycles).

  • Cluster Reconstitution: Incubate apo-QueE with a 50-fold molar excess of DTT for 30 min to reduce surface disulfide bonds. Add 10 equivalents of FeCl 3​ and Na 2​ S dropwise over 2 hours. Rationale: Slow addition prevents iron sulfide precipitation, allowing the chaperone-free self-assembly of the[4Fe-4S] cluster[8].

  • Catalytic Activation: Add 2 mM sodium dithionite. Rationale: Dithionite acts as a single-electron reducing agent, converting the resting [4Fe-4S] 2+ state to the catalytically active [4Fe-4S] + state[10].

  • Reaction Initiation: Add 1 mM SAM and 0.5 mM CPH4. Incubate at 37°C for 60 minutes.

  • Quenching: Quench the reaction with 1% TFA to precipitate the protein and stabilize the CDG product for LC-MS analysis.

QueE_Mechanism SAM S-Adenosylmethionine Radical 5'-dA• Radical SAM->Radical Cleavage Cluster [4Fe-4S]+ Cluster Cluster->Radical e- transfer Intermediate Substrate Radical Radical->Intermediate H-abstraction Substrate CPH4 Substrate Substrate->Intermediate Product CDG + NH3 Intermediate->Product Ring Contraction

Radical SAM mechanism of QueE catalyzing the ring contraction of CPH4 to form CDG.

Protocol 2: LC-MS/MS Quantification of Deazapurines in Nucleic Acids

Objective: To quantify the incorporation of CDG and its derivatives into cellular RNA/DNA. Causality: Deazapurines are highly polar and require specific chromatographic retention strategies. Enzymatic digestion must completely liberate nucleosides without degrading the fragile modifications[7].

  • Nucleic Acid Isolation: Extract total RNA/DNA using standard phenol-chloroform protocols. Precipitate with cold ethanol and resuspend in RNase/DNase-free water.

  • Enzymatic Digestion: Resuspend 1 µg of nucleic acid in digestion buffer (10 mM ammonium acetate, pH 5.3). Add 1 U Nuclease P1 and incubate at 42°C for 2 hours. Rationale: Nuclease P1 efficiently cleaves single-stranded phosphodiester bonds at an acidic pH.

  • Dephosphorylation: Adjust pH to 8.0 using Tris buffer. Add 1 U Calf Intestinal Phosphatase (CIP) and incubate at 37°C for 1 hour. Rationale: Phosphatase removes the 5'-phosphate, yielding uncharged nucleosides that interact predictably with reverse-phase C18 columns[7].

  • Solid-Phase Extraction (SPE): Pass the digest through a C18 SPE cartridge. Wash with 0.1% formic acid in water, elute with 20% methanol. Rationale: Removes highly polar salts and enzymes that cause ion suppression in the mass spectrometer.

  • MRM Analysis: Inject into a triple quadrupole LC-MS/MS. Monitor the specific parent-to-base transition (e.g., m/z 311 179 for CDG-riboside). Rationale: The loss of the ribose sugar (132 Da) is the dominant fragmentation pathway for nucleosides, providing a high signal-to-noise ratio for absolute quantification[7].

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Exploratory

Mechanism of Action and Profiling of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid in Kinase Inhibition

Executive Summary The development of targeted protein kinase inhibitors has fundamentally transformed the landscape of precision oncology and immunology. Among the most privileged scaffolds in medicinal chemistry is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted protein kinase inhibitors has fundamentally transformed the landscape of precision oncology and immunology. Among the most privileged scaffolds in medicinal chemistry is the pyrrolo[2,3-d]pyrimidine pharmacophore. Specifically, 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid serves as a highly versatile, ATP-competitive core structure. The deazapurine framework inherently mimics adenine (the natural ligand of ATP), providing an optimal platform for deep pocket binding[1]. The addition of the 2-amino group and the 5-carboxylic acid moiety introduces critical vectors for enhancing kinase selectivity, overcoming gatekeeper mutations, and enabling rapid synthetic functionalization.

This technical guide dissects the structural biology, mechanism of action (MoA), and self-validating experimental workflows required to evaluate derivatives of this core scaffold in modern drug discovery.

Structural Biology & Mechanism of Action (MoA)

The efficacy of the 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold lies in its precise spatial alignment within the highly conserved ATP-binding cleft of target kinases.

The Adenine Mimetic and Hinge Binding

The core pyrrolopyrimidine ring acts as a bioisostere of the purine ring of ATP[1]. In classical Type I kinase inhibitors, the N1 and N3 nitrogen atoms act as primary hydrogen bond acceptors, interacting with the backbone amide protons of the kinase hinge region. The inclusion of the 2-amino group is a critical structural evolution; it acts as an additional hydrogen bond donor, capable of forming a third hydrogen bond with the hinge backbone (e.g., interacting with Met793 in EGFR or equivalent residues in BTK)[2]. This tridentate interaction significantly enhances binding affinity and target residence time compared to standard pyrimidines[2].

The 5-Carboxylic Acid Vector

The C5 position of the pyrrolopyrimidine core is oriented toward the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif, depending on the specific kinase conformation. The 5-carboxylic acid moiety serves two primary functions:

  • Direct Electrostatic Interaction: In certain kinases, the free carboxylic acid can form essential bidentate hydrogen bonds with basic residues in the binding pocket. For instance, in Aurora A kinase inhibitors, the carboxylic acid group is essential for maintaining inhibition by interacting directly with Arg137[3].

  • Synthetic Handle for Amidation: The carboxylic acid is frequently utilized as an intermediate for EDC/HATU coupling with various substituted anilines or aliphatic amines. This allows medicinal chemists to extend the molecule into the solvent channel to improve pharmacokinetic properties or reach the back pocket to achieve Type II (DFG-out) kinase inhibition[4].

MoA Inhibitor 2-Amino-7H-pyrrolo[2,3-d] pyrimidine-5-carboxylic acid Hinge Kinase Hinge Region (e.g., Met793) Inhibitor->Hinge N1/N3/2-NH2 H-Bonds Solvent Solvent Exposed Channel Inhibitor->Solvent 5-COOH Vector Gatekeeper Gatekeeper Residue Inhibitor->Gatekeeper Steric Accommodation

Molecular interactions of the pyrrolopyrimidine scaffold in the kinase ATP-binding pocket.

Broad-Spectrum Kinase Profiling & Quantitative Data

Through strategic functionalization of the 5-carboxylic acid and 7-position, researchers have successfully engineered highly potent inhibitors across multiple kinase families. The table below summarizes the quantitative inhibitory data of various optimized pyrrolo[2,3-d]pyrimidine derivatives against key oncogenic kinases.

Kinase TargetRepresentative DerivativeIC50 ValueMechanistic Interaction / Note
Aurora A Compound 11 (5-COOH modified)0.74 nMBidentate H-bond via 5-position vector to Arg137[3]
EGFR (WT) Halogenated derivative 5k79 nMHinge binding via pyrrolopyrimidine core[5]
FGFR4 Compound 10 (2-amino-7-sulfonyl)346.0 nMCircumvents mutated gatekeeper (V550L)[6]
RET (WT) Compound 59Low nMType II inhibition via extended back pocket[4]

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the mechanism of action and efficacy of new 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivatives, a cascading screening protocol is mandatory. The following methodologies are designed to establish a clear chain of causality from biochemical affinity to live-cell target engagement.

Protocol 1: In Vitro Enzymatic Kinase Assay (TR-FRET)

Objective: Determine the biochemical IC50 of the inhibitor against purified kinase domains. Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence assays because the time-delay measurement eliminates short-lived background autofluorescence commonly exhibited by heterocyclic small molecules, ensuring a high signal-to-noise ratio. Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the pyrrolopyrimidine derivative in 100% DMSO. Transfer to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Enzyme-Inhibitor Pre-incubation: Add the recombinant kinase domain and a biotinylated peptide substrate in assay buffer (HEPES, MgCl2​ , EGTA, DTT). Incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium at the ATP-binding site.

  • Reaction Initiation: Initiate the phosphorylation reaction by adding ATP at exactly its apparent Km​ concentration for the specific kinase. Note: Testing at Km​ ensures maximum sensitivity to ATP-competitive inhibitors while maintaining physiological relevance.

  • Reaction Termination & Detection: After 60 minutes, add a stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Measure the TR-FRET emission ratio (665 nm / 615 nm) using a multi-mode microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (NanoBRET)

Objective: Quantify the intracellular target occupancy of the inhibitor in live cells. Causality Rationale: Biochemical assays lack cellular context. Intracellular ATP concentrations are extremely high (1–5 mM), which can drastically outcompete ATP-competitive inhibitors. NanoBRET confirms that the compound not only permeates the cell membrane but successfully binds the target kinase in a physiological ATP environment. Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to a NanoLuc luciferase reporter.

  • Tracer Addition: Plate the cells in a 96-well format and add a cell-permeable fluorescent tracer known to bind the ATP pocket of the target kinase.

  • Inhibitor Treatment: Add varying concentrations of the pyrrolopyrimidine inhibitor and incubate for 2 hours. Mechanism: The inhibitor competes with the fluorescent tracer for the ATP pocket. Successful binding displaces the tracer, reducing the proximity-based energy transfer.

  • Detection: Add the NanoLuc substrate (furimazine). Measure the BRET ratio (tracer emission / NanoLuc emission). A dose-dependent decrease in the BRET ratio confirms intracellular target engagement.

Workflow Comp Compound Synthesis Enz In Vitro Kinase Assay (TR-FRET) Comp->Enz IC50 Profiling Cell Cellular Engagement (NanoBRET) Enz->Cell Lead Selection Pheno Phenotypic Screening (Apoptosis) Cell->Pheno Efficacy Validation

Step-by-step experimental workflow for evaluating pyrrolopyrimidine kinase inhibitors.

Conclusion

The 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold represents a cornerstone in modern kinase inhibitor design. By providing a robust adenine-mimetic core with a tridentate hydrogen-bonding profile at the hinge region[2], and a highly versatile 5-carboxylic acid vector for exploring the solvent channel and back pocket[4], this pharmacophore enables the rational design of highly potent and selective therapeutics against a wide array of oncogenic drivers.

References[1] Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMy5iMgFrKtcnJdNJ82MrHFsIrWaqOZ9Dc82NZIP-SSLvpl_n9KUynV-lDRit_O3VheMuhC4RE_FLLAmnCa3np9E9JbGGJWuuzQiiVwWIWjVxQAsUzNkJ0Gl7pslN60mvrTb88[6] Title: Discovery of 2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6OawdA-BS7pqUy0WXgRvgXIuemEjD1dVhJJXp5zJITqll1HjgczYLTwCggdTqG5S9Hl_y15ODXmEpZctD0wy__4cJ9Qsj32bxv8T6EvvldRWwZvOgx8PyzKdOswiDubnDigfT7oTEE-BeyPP9MgKr[4] Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoJvIMqEHscLgSbM5MKGm2Iokht4mTB6TDfaapytQkbZGIvP4pPP6OjsMOO61fksTvThIRKvZdTlctnEZPNs8go7UOvHcLp30r6nbZ-0-RfnWfcBTVWAa_bqqCT19vUiUM2bxW-vR7_p9TOdVu[3] Title: Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXlmBgTcmnh-MlXEQTO_bVs7v2nPKz66SWa1Sr63c1NJdd8NF9FS51opXtnlbPkHafEn-QYbCuNdUoT6eR8Q9K15cF0OObYBUTlmZxH7SQmW3kOFUMqIZtAjoqdVedT6r2F5c7tCSy1CKuRucFfkJO[2] Title: Current Developments in Covalent Protein Kinase Inhibitors. Source: chimia.ch. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA477pZbIkJ8F5sTf0a9dfqn-JEhNVeEcssiopnKuNJy2pDliZpruI7pwwMGPr9URgrZkyyeDNNuHenzUA6ho7Z3gKjv7-G95RJ2e4Pu2pGqc-Nfbv94NKoOZQaR4N7Gq1-JDfY2_mX6Sq4k8t8pea3yPEAMZqDlU4QKZ6[5] Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWwRl4Wt4pe2ORutjl2IpNhWqYRj1ruyQw9insB7UvQCzWAVZCEhSgrpi3t_RCFMLRhbeumla1HPxHwpXJG7oALCZp6pL67-eeToGnrozEvQxTWgoDC6CIDbZ6mktoWPlVKXg=[7] Title: The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0yRKyl2ag25gp6dl6RJeDVAD2ONtxW8aYSO1XJ0dhutUzVoM3vBwVpZnXtuk1h2ofSvjaOZ635gLpICymPR9iWVU7syl0tlrDRa_hsO9lBq1x3JEBJay0YrkMU95hYGADoPGq

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Foundational

pharmacokinetic properties of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivatives

Pharmacokinetic Profiling of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Derivatives: A Comprehensive Technical Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals Cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Derivatives: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Structural SAR of ADME, Transporter-Mediated Uptake, and Self-Validating in vitro PK Methodologies

Executive Summary & Structural Significance

The 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid core (CAS 1546503-95-0)[1] is a highly privileged 7-deazapurine isostere in modern medicinal chemistry. Its structural geometry allows it to act as a versatile scaffold for both classical antimetabolites and targeted covalent/non-covalent kinase inhibitors.

The pharmacokinetic (PK) behavior of this scaffold is heavily dictated by its functional groups:

  • The 2-Amino Group: Acts as a critical hydrogen bond donor/acceptor, essential for anchoring the molecule to the hinge backbone of kinases[2] and the active sites of folate-dependent enzymes[3].

  • The 7H-Pyrrole Nitrogen: Modulates the electron density of the pyrimidine ring and serves as a site for lipophilic substitutions (e.g., 7-sulfonyl groups) to improve membrane permeability and overcome gatekeeper mutations[4].

  • The 5-Carboxylic Acid: At physiological pH (7.4), the free carboxylic acid is predominantly ionized into a carboxylate anion. This severely restricts passive transcellular diffusion, fundamentally shifting the molecule's absorption profile from passive permeability to active, transporter-dependent uptake.

Absorption and Cellular Uptake Mechanisms

The absorption and cellular entry of these derivatives depend entirely on the derivatization state of the 5-position.

Free 5-Carboxylic Acids (Antifolate Paradigms): Derivatives maintaining a free carboxylic acid or incorporating a terminal glutamate moiety (such as pemetrexed) cannot cross lipid bilayers passively. Instead, they hijack endogenous folate transport systems. They are actively internalized via the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT) . Once inside the cytosol, these molecules often undergo polyglutamylation by Folylpolyglutamate Synthetase (FPGS), which traps the active metabolites intracellularly, drastically extending their functional half-life and enhancing their inhibition of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR)[3].

5-Amide/Ester Derivatives (Kinase Inhibitor Paradigms): When the 5-carboxylic acid is masked via amidation or esterification, the topological polar surface area (tPSA) drops, allowing for passive transcellular diffusion. This modification is critical for developing orally bioavailable drugs, such as dual Hsp90/HDAC6 inhibitors, where the 2-amino-pyrrolo[2,3-d]pyrimidine moiety must penetrate the cell to access intracellular subpockets[5].

Cellular_Uptake Blood Systemic Circulation (Free Derivative) Transporter Membrane Transporters (RFC / PCFT) Blood->Transporter Polar/Acidic Passive Passive Diffusion (Lipophilic Prodrugs) Blood->Passive Non-polar/Amides Cytosol Intracellular Space (Parent Compound) Transporter->Cytosol Passive->Cytosol Metabolism Intracellular Metabolism (e.g., FPGS Activation) Cytosol->Metabolism Anabolism Targets Target Engagement (Kinases / TS / DHFR) Cytosol->Targets Direct Binding Efflux Efflux Pumps (ABCG2 / P-gp) Cytosol->Efflux Clearance Metabolism->Targets Binding

Cellular uptake, metabolism, and target engagement of 5-carboxylic acid derivatives.

Hepatic Metabolism and Systemic Clearance

The metabolic fate of pyrrolo[2,3-d]pyrimidine derivatives is highly divergent.

  • Renal Excretion: Polar derivatives (free acids) bypass extensive hepatic Phase I metabolism and are primarily cleared unchanged via the kidneys, mediated by Organic Anion Transporters (OAT1/OAT3).

  • Hepatic CYP450 Metabolism: Lipophilic derivatives (e.g., 7-sulfonyl-substituted FGFR inhibitors) are subject to extensive first-pass metabolism by CYP3A4 and CYP2D6. Optimizing the pharmacokinetic profile of these candidates requires rigorous screening to ensure a balance between target potency and liver microsomal stability[4].

Quantitative Pharmacokinetic Data Summary

The following table synthesizes the typical PK parameters observed across different classes of 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives based on their structural modifications.

Table 1: Comparative Pharmacokinetic Parameters of Pyrrolo[2,3-d]pyrimidine Derivatives

Derivative ClassPrimary TargetBioavailability (F%)Volume of Distribution (Vd)Primary Clearance MechanismSystemic Half-Life (t1/2)
5-Carboxylic Acids (Free) Antifolates (TS/GARFT)< 10% (Requires IV)Low (0.2 - 0.5 L/kg)Renal (OAT-mediated)2 - 4 hours
5-Amide/Ester Prodrugs Intracellular Kinases30 - 60% (Oral)Moderate (1.0 - 3.0 L/kg)Hepatic (CYP3A4/2D6)4 - 12 hours
7-Sulfonyl Substituted Mutant FGFR40 - 55% (Oral)High (> 3.0 L/kg)Hepatic (CYP450)6 - 8 hours

Experimental Methodologies for PK Profiling

To accurately predict the in vivo behavior of novel derivatives, rigorous in vitro profiling is required. The following protocols are designed with built-in causality and self-validating control systems to ensure data integrity.

PK_Workflow Library Derivative Library (Pyrrolo[2,3-d]pyrimidines) Permeability Caco-2 Permeability (Absorption) Library->Permeability Microsomes Liver Microsomes (Metabolic Stability) Library->Microsomes ProteinBinding Plasma Protein Binding (Distribution) Library->ProteinBinding LCMS LC-MS/MS Analysis (Quantification) Permeability->LCMS Microsomes->LCMS ProteinBinding->LCMS Data PK Parameter Extraction (CLint, Papp, fu) LCMS->Data

Standardized in vitro pharmacokinetic profiling workflow for derivative screening.
Protocol A: Caco-2 Permeability Assay (Absorption Profiling)

This assay determines whether a 5-position modification successfully shifts the molecule from active transport dependency to passive diffusion.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for exactly 21 days.

    • Causality: A 21-day maturation period is strictly required for the cells to fully differentiate, form tight junctions, and express critical brush border enzymes and efflux transporters (e.g., P-gp, BCRP).

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing & Efflux Assessment: Apply 10 µM of the derivative to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Run a parallel assay containing 50 µM verapamil.

    • Causality: Verapamil selectively inhibits P-glycoprotein (P-gp). Comparing the efflux ratio (B-A / A-B) with and without verapamil definitively identifies if the derivative is a substrate for active efflux, a common liability for heterocyclic kinase inhibitors.

  • Self-Validation System: Include a low-permeability fluorescent marker (e.g., Lucifer Yellow) in the apical chamber.

    • Validation Logic: If Lucifer Yellow is detected in the basolateral chamber via fluorometry, the monolayer integrity is compromised. The LC-MS/MS data for the test derivative in that specific well must be automatically invalidated to prevent false-positive passive permeability reporting.

Protocol B: Hepatic Microsomal Stability Assay (Metabolic Profiling)

This assay calculates the intrinsic clearance ( CLint​ ) of lipophilic derivatives.

  • Preparation: Dilute the derivative to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Utilizing a low substrate concentration ( [S]≪Km​ ) ensures the metabolic reaction follows first-order kinetics, which is a mathematical prerequisite for accurate CLint​ extrapolation.

  • Pre-Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation equilibrates the assay temperature, preventing a kinetic lag phase upon reaction initiation.

  • Initiation: Start the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching: At designated time points (0, 5, 15, 30, 60 minutes), transfer an aliquot into ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the CYP450 enzymes, arresting metabolism while precipitating proteins to yield a clean supernatant for LC-MS/MS injection.

  • Self-Validation System: Run a parallel incubation replacing the NADPH-regenerating system with an equal volume of buffer (Minus-NADPH Control).

    • Validation Logic: CYP450 enzymes obligatorily require NADPH. If derivative depletion is observed in the Minus-NADPH control, it proves the degradation is non-CYP mediated (e.g., driven by amidases or esterases acting on 5-position prodrugs). This ensures the calculated CLint​ is accurately attributed to the correct metabolic pathway.

References

  • Current Developments in Covalent Protein Kinase Inhibitors Source: CHIMIA URL:[Link][2]

  • Pemetrexed | C20H21N5O6 | CID 135410875 Source: PubChem - NIH URL:[Link][3]

  • Discovery of 2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

  • Structure-Based Discovery of Hsp90/HDAC6 Dual Inhibitors Targeting Aggressive Prostate Cancer Source: PMC - NIH URL:[Link][5]

Sources

Exploratory

in vivo half-life of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in murine models

An In-Depth Technical Guide to the In Vivo Half-Life of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid in Murine Models For Researchers, Scientists, and Drug Development Professionals Executive Summary The determi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Half-Life of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The determination of a compound's in vivo half-life is a cornerstone of preclinical drug development, directly influencing dosing regimens and overall therapeutic efficacy. This guide provides a comprehensive framework for assessing the pharmacokinetic profile, specifically the half-life, of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in murine models. While specific pharmacokinetic data for this exact molecule is not extensively published, this document synthesizes established methodologies and data from structurally related pyrrolo[2,3-d]pyrimidine analogs to present a field-proven approach. We will delve into the causality behind experimental design, detail self-validating protocols for in-life and bioanalytical phases, and provide the necessary context for interpreting the resulting data. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents, making a thorough understanding of its pharmacokinetic behavior critical.[1][2]

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold and Pharmacokinetics

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine and has become a foundational scaffold in the development of targeted therapies, particularly protein kinase inhibitors.[1][3] Its derivatives have shown potent activity against a range of targets, including Aurora Kinase, FGFR, and STAT6.[4][5][6] 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid represents a specific functionalization of this core.

However, potent in vitro activity does not guarantee in vivo success. The absorption, distribution, metabolism, and excretion (ADME) properties of a compound dictate its exposure at the target site and its duration of action.[7] The elimination half-life (t½) is a critical pharmacokinetic parameter representing the time required for the drug concentration in the body to decrease by half.[7] It is a composite parameter influenced by both the volume of distribution (Vd) and clearance (CL). An understanding of the half-life is essential for:

  • Designing Dosing Schedules: A short half-life may necessitate frequent dosing, while a very long half-life could lead to drug accumulation and potential toxicity.

  • Predicting Therapeutic Efficacy: Sustained exposure above a minimum effective concentration is often required for therapeutic effect.

  • Guiding Lead Optimization: Unfavorable pharmacokinetic profiles, such as rapid clearance leading to a short half-life, can often be addressed through structural modifications.[8][9]

Core Principles of In Vivo Pharmacokinetic Analysis

A typical pharmacokinetic study involves administering a compound to an animal model and measuring its concentration in plasma or blood over a time course.[10] The resulting concentration-time curve is then used to calculate key parameters.

Key Pharmacokinetic Parameters:
  • Maximum Concentration (Cmax): The highest observed concentration of the drug in the bloodstream.[7]

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): Represents the total drug exposure over time.[7]

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of elimination.[7]

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[7]

  • Elimination Half-Life (t½): The time it takes for the plasma concentration of the drug to be reduced by half. It is determined by the relationship t½ = 0.693 * (Vd / CL).

The following diagram illustrates the relationship between these core concepts in a typical pharmacokinetic study.

cluster_0 Experimental Phases cluster_1 Data Analysis & Output Dosing Compound Administration Sampling Serial Blood Sampling Dosing->Sampling In-Life Phase Analysis LC-MS/MS Quantification Sampling->Analysis Bioanalytical Phase PK_Model Pharmacokinetic Modeling Analysis->PK_Model Concentration-Time Data Parameters t½ (Half-Life) AUC (Exposure) CL (Clearance) Cmax (Peak) PK_Model->Parameters Calculate

Caption: Core workflow for pharmacokinetic parameter determination.

A Validated Protocol for Half-Life Determination in Murine Models

This section outlines a detailed, step-by-step methodology for determining the in vivo half-life of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.

Part A: Experimental Design & Rationale
  • Animal Model Selection: C57BL/6J or CD-1 mice (8-12 weeks old) are standard choices for pharmacokinetic studies due to their genetic homogeneity and well-characterized physiology.[11][12] The choice of strain should remain consistent throughout a discovery program to ensure data comparability.

  • Dosing Formulation: The compound's solubility is a critical factor. A formulation must be developed to ensure complete dissolution and stability. Common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO, PEG400, or Tween 80. The final DMSO concentration should typically be kept below 10% to avoid toxicity.

  • Route of Administration:

    • Intravenous (IV) Bolus: Administered via the tail vein, this route ensures 100% bioavailability and provides the most direct measure of clearance and half-life. A typical dose might be 1-5 mg/kg.[13]

    • Oral Gavage (PO): This route is essential for assessing oral bioavailability but introduces absorption as a variable. A higher dose (e.g., 10-50 mg/kg) is often used to ensure measurable plasma concentrations.[14]

    • Rationale: Conducting both IV and PO studies allows for the calculation of absolute bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)). A low oral bioavailability might indicate poor absorption or significant first-pass metabolism.[8][9]

  • Sampling Schedule: A sparse sampling design is often used, with 3-4 mice per time point. The schedule must be designed to capture the Cmax, distribution, and elimination phases. A typical schedule for a compound with an unknown half-life might be:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[11]

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Causality: The early time points are crucial for defining the distribution phase and Cmax, while the later points define the elimination phase, from which the half-life is calculated.

Part B: In-Life & Bioanalytical Workflow

The following diagram outlines the key steps from compound administration to final data analysis.

G cluster_prep Phase 1: Preparation cluster_inlife Phase 2: In-Life cluster_bioanalysis Phase 3: Bioanalysis cluster_pk Phase 4: PK Analysis animal_acclimation 1. Animal Acclimation (≥48 hours) formulation_prep 2. Formulation Preparation & Validation animal_acclimation->formulation_prep dosing 3. Compound Administration (IV or PO) formulation_prep->dosing blood_collection 4. Serial Blood Collection (e.g., tail vein) dosing->blood_collection plasma_prep 5. Plasma Isolation (Centrifugation with Anticoagulant) blood_collection->plasma_prep sample_extraction 6. Sample Preparation (Protein Precipitation) plasma_prep->sample_extraction lcms_analysis 7. LC-MS/MS Analysis sample_extraction->lcms_analysis quantification 8. Quantification (vs. Standard Curve) lcms_analysis->quantification pk_modeling 9. Pharmacokinetic Modeling (e.g., Non-compartmental) quantification->pk_modeling report 10. Parameter Calculation (t½, CL, AUC, Vd) pk_modeling->report

Caption: Step-by-step experimental workflow for murine PK studies.

Part C: Detailed Bioanalytical Protocol

Accurate quantification of the analyte in a complex biological matrix like plasma is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

  • Sample Preparation (Protein Precipitation):

    • a. To 25 µL of plasma sample, standard, or quality control (QC) sample in a 96-well plate, add 100 µL of cold acetonitrile containing an internal standard (IS).[7] The IS should be a structurally similar molecule to correct for variability in extraction and instrument response.

    • b. Mix thoroughly and centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.

    • c. Transfer the supernatant to a new plate for analysis.

    • Causality: This step removes abundant plasma proteins that would otherwise interfere with the LC-MS/MS analysis. Using a 4:1 ratio of organic solvent to plasma is standard practice.

  • LC-MS/MS Analysis:

    • a. Chromatography: Use a C18 reverse-phase column to separate the analyte from matrix components. A gradient elution with mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

    • b. Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the compound) and a specific product ion (a fragment of the compound) for both the analyte and the IS.

    • Trustworthiness: The MRM transition is highly specific and selective, minimizing the chance of interference from other molecules and ensuring that only the compound of interest is being measured.

  • Method Validation:

    • Calibration Curve: Prepare a standard curve by spiking known concentrations of the compound into blank plasma. The curve must have a correlation coefficient (r²) of >0.99.

    • Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations. At least two-thirds of the QCs must be within ±20% of their nominal value for the run to be accepted.[7]

    • Selectivity & Matrix Effects: Test for interference from endogenous plasma components and assess whether the matrix suppresses or enhances the ion signal.[15]

Pharmacokinetic Profile of Related Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Class/ReferenceKey Structural FeatureRouteHalf-Life (t½) in MiceClearanceOral Bioavailability (F%)
FGFR Inhibitor (Compound 19) [4][16]2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidineIV / PO"Acceptable" (Specific value not stated)ModerateHigh (Specific value not stated)
Akt Inhibitor (Compound 10) [8][9]4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineIVVery Short (Not quantified)Very high (> liver blood flow)Low
Akt Inhibitor (Optimized) [8][9]4-amino-piperidine-4-carboxamide derivativePONot statedLowered vs. Compound 10"Potent and orally bioavailable"
MERTK/FLT3 Inhibitor (Compound 31l) [17]Pyrrolo[2,3-d]pyrimidine-basedPONot statedMetabolically stable56%
CSF1R Inhibitor (Compound 23) [18][19]N-methyl-4-amino-6-aryl-pyrrolo[2,3-d]pyrimidineNot statedMain metabolite identified in miceSubject to metabolismNot stated

Analysis & Expectations:

  • Metabolic Hotspots: The data suggests that the pyrrolo[2,3-d]pyrimidine scaffold, particularly when substituted with groups like 4-aminopiperidines, can be susceptible to rapid metabolism, leading to high clearance and a short half-life.[8][9]

  • Structural Optimization: The clearance and bioavailability can be significantly modulated through chemical modification. For instance, changing the linker group in the Akt inhibitor series dramatically improved the pharmacokinetic profile.[8]

  • Role of the Carboxylic Acid: The 5-carboxylic acid moiety on the target compound is a polar group. This may influence its distribution and could potentially make it a substrate for transporters involved in renal or hepatic clearance, which would affect its half-life.

Based on this, it is plausible that 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid could exhibit rapid to moderate clearance in mice. However, only a direct in vivo study as outlined above can provide a definitive answer.

Conclusion

Determining the in vivo half-life of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a critical step in evaluating its potential as a therapeutic agent. This guide provides a robust, scientifically-grounded framework for executing and interpreting such a study in murine models. By employing a rigorous experimental design, a validated LC-MS/MS bioanalytical method, and non-compartmental pharmacokinetic analysis, researchers can generate the reliable data needed to make informed decisions in the drug discovery and development process. The insights from related analogs suggest that while the pyrrolo[2,3-d]pyrimidine core is a valuable scaffold, its pharmacokinetic properties are highly sensitive to substitution, underscoring the necessity of empirical determination for each new chemical entity.

References

  • Xie, W., Yang, S., Liang, L., et al. (2022). Discovery of 2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 65(24), 16570-16588. Available at: [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Available at: [Link]

  • Barlaam, B., Boinot, A., Broad, L., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2068-2084. Available at: [Link]

  • Wang, L., Beck, H., et al. (2023). Multiplex Bioanalytical Methods for Comprehensive Characterization and Quantification of the Unique Complementarity-Determining-Region Deamidation of MEDI7247, an Anti-ASCT2 Pyrrolobenzodiazepine Antibody–Drug Conjugate. Molecules, 28(20), 7109. Available at: [Link]

  • Matsunaga, N., Oota, A., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 239-242. Available at: [Link]

  • Chen, Z., & Larrick, J. W. (2022). Tuning protein half-life in mouse using sequence-defined biopolymers functionalized with lipids. Proceedings of the National Academy of Sciences, 119(4), e2115121119. Available at: [Link]

  • Gilleron, J., et al. (2021). Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique. STAR Protocols, 2(4), 100868. Available at: [Link]

  • ResearchGate. (2025). In Vivo Testing in Mice: Principles, Applications, and Challenges. Available at: [Link]

  • Xie, W., Yang, S., Liang, L., et al. (2022). Discovery of 2-Amino-7-sulfonyl-7 H-pyrrolo[2,3- d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 65(24), 16570-16588. Available at: [Link]

  • ResearchGate. (2018). In vivo pharmacokinetic data from mice dosed with various half-life... Available at: [Link]

  • Johansson, H., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7338-7359. Available at: [Link]

  • Patel, H., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 067-077. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 27(19), 6667. Available at: [Link]

  • Johansson, H., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7338-7359. Available at: [Link]

  • RSC Advances. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Available at: [Link]

  • Tloušt'ová, E., et al. (2018). C–H Imidation of 7-Deazapurines. The Journal of Organic Chemistry, 83(10), 5649-5658. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 254, 115355. Available at: [Link]

  • Metallurgical and Materials Engineering. (n.d.). Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Available at: [Link]

  • Al-Salahat, S., et al. (2026). Identification of pyrrolo[2,3-d]pyrimidine-based dual MERTK and FLT3 inhibitor: Hit-to-lead, machine learning, modeling, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 265, 116086. Available at: [Link]

  • Lenz, D., et al. (2025). Beyond-Rule-of-Five Compounds Are Not Different: In Vitro–In Vivo Extrapolation of Female CD-1 Mouse Clearance Based on Merck Healthcare KGaA Compound Set. Pharmaceutics, 17(4), 514. Available at: [Link]

  • Wang, Y., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 173, 212-224. Available at: [Link]

  • van der Westhuyzen, C., et al. (2020). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Antimicrobial Agents and Chemotherapy, 64(5), e02021-19. Available at: [Link]

  • Kiss, R. (2016). The role of a drug's half-life in in vitro treatments and same half life in vitro and in vivo? ResearchGate. Available at: [Link]

  • Binch, H., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5797-5801. Available at: [Link]

  • NextSDS. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. Available at: [Link]

  • Barlaam, B., Boinot, A., Broad, L., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Scilit. Available at: [Link]

  • Perišić, N., et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules, 26(11), 3331. Available at: [Link]

  • Georgieva, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3318. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Preparation and Handling of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Stock Solutions for In Vitro Cell Culture Assays

Executive Summary 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1546503-95-0) is a critical deaza-isostere of adenine and a highly versatile building block in the development of ATP-competitive kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1546503-95-0) is a critical deaza-isostere of adenine and a highly versatile building block in the development of ATP-competitive kinase inhibitors. Because its rigid, planar structure closely mimics the natural ligand ATP, it is widely utilized to synthesize targeted therapeutics against the Janus kinase (JAK) family and other oncogenic kinases.

However, preparing a stable, fully dissolved stock solution of this compound requires precise solvent selection. The presence of both an amino group and a carboxylic acid group creates a high crystal lattice energy driven by strong intermolecular hydrogen bonding. This application note provides a validated, self-verifying protocol for formulating a 10 mM stock solution suitable for downstream in vitro cell culture assays, ensuring both chemical stability and biological reproducibility.

Physicochemical Properties & Causality in Solvent Selection

To design a robust formulation strategy, one must analyze the causality behind the compound's physicochemical behavior:

  • The Structural Core: The pyrrolo[2,3-d]pyrimidine ring is highly aromatic, promoting strong π−π stacking interactions in the solid state.

  • Hydrogen Bonding Potential: The 2-amino and 5-carboxylic acid groups can form extensive intermolecular hydrogen bonds (and potentially zwitterions), leading to poor aqueous solubility at a neutral pH.

  • Solvent Causality: Aqueous buffers (like PBS) lack the capacity to disrupt these lattice forces without the addition of harsh acids or bases, which would alter the compound's pharmacological profile and induce cytotoxicity. Dimethyl sulfoxide (DMSO) is chosen because it is a strongly polar aprotic solvent that acts as an exceptional hydrogen-bond acceptor, effectively breaking solute-solute interactions. Furthermore, DMSO is universally compatible with mammalian cell culture when maintained at a final assay concentration of ≤0.1%(v/v) .

Quantitative Formulation Parameters

Summarized below are the critical quantitative metrics required for accurate stock preparation.

ParameterValue / Specification
Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
Target Stock Concentration 10 mM
Mass Required for 1.0 mL Stock 1.78 mg
Maximum Assay DMSO Concentration ≤0.1%(v/v)
Storage Temperature (Stock) -20°C (1 month) to -80°C (6 months)

Experimental Protocol: 10 mM Stock Solution Preparation

This methodology is designed as a self-validating system. Each step includes a verification checkpoint to ensure the integrity of the final solution before it is introduced to biological models.

Materials Required:

  • 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid powder (CAS: 1546503-95-0)

  • Cell-culture grade DMSO (sterile, endotoxin-free, ≥99.9% purity)

  • Precision analytical balance (0.01 mg readability)

  • Sterile, solvent-resistant polypropylene microcentrifuge tubes

  • Ultrasonic water bath

  • 0.22 µm PTFE syringe filter

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed vial containing the lyophilized compound to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator before opening.

    • Causality: Preventing atmospheric moisture condensation on the powder ensures accurate weighing and prevents premature hydrolysis or degradation.

  • Gravimetric Measurement: Accurately weigh 1.78 mg of the compound into a sterile polypropylene tube.

  • Solvent Addition: Add exactly 1.0 mL of cell-culture grade DMSO to the tube to achieve a 10 mM concentration ( 1.78 mg/178.15 g/mol=0.01 mmol ; 0.01 mmol/1 mL=10 mM ).

  • Kinetic Disruption: Vortex the mixture vigorously for 30–60 seconds. If the powder does not dissolve immediately, place the tube in an ultrasonic water bath at 37°C for 5–10 minutes.

    • Causality: Sonication provides the necessary kinetic energy to overcome the activation barrier of dissolution, breaking the hydrogen-bonded crystal lattice.

  • Validation Checkpoint (Visual Inspection): Hold the tube against a light source. The solution must be 100% clear and free of any particulate matter. Self-Validation: If micro-crystals remain, the actual concentration will be lower than 10 mM, which will artificially inflate downstream IC50 calculations. Do not proceed until the solution is optically clear.

  • Sterilization: Pass the completely dissolved solution through a 0.22 µm PTFE syringe filter into a fresh, sterile tube inside a biosafety cabinet.

    • Causality: PTFE is chemically inert to DMSO. Do not use PES or Cellulose Acetate (CA) filters, as DMSO will dissolve the membrane and leach toxic polymers into your stock.

Quality Control & Storage Strategy

  • Aliquoting: Divide the 10 mM stock into single-use aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles. Repeated temperature fluctuations cause the compound to precipitate, and the repeated sonication required to redissolve it can degrade the carboxylic acid moiety.

  • Pre-Assay QC: Before use, thaw the aliquot at room temperature and briefly vortex. Self-Validation: Always verify that no precipitation occurred during freezing. If precipitation is observed, warm to 37°C and sonicate until completely clear before diluting.

Cell Culture Application & Dosing Strategy

When dosing cells, the final concentration of DMSO must be strictly controlled to prevent solvent-induced cytotoxicity or unintended cellular differentiation.

  • Serial Dilution: Perform all intermediate serial dilutions of the compound in 100% DMSO.

  • Final Media Addition: Dilute the intermediate DMSO stocks into the aqueous cell culture media at a 1:1000 ratio immediately prior to adding to the cells. This ensures a final DMSO concentration of 0.1%.

  • Biological Validation (Vehicle Control): You must run a "Vehicle Control" containing the exact same final concentration of DMSO (0.1%) without the compound. This validates that any observed biological effect (e.g., apoptosis, pathway inhibition) is exclusively driven by the pyrrolo[2,3-d]pyrimidine derivative, not solvent toxicity.

Mechanistic Context: Targeting the JAK/STAT Pathway

Compounds containing the pyrrolo[2,3-d]pyrimidine scaffold are classic deaza-isosteres of adenine . They are designed to competitively bind to the ATP-binding pocket of kinases such as JAK. By inhibiting JAK, these derivatives block the phosphorylation of STAT proteins, thereby preventing their nuclear translocation and halting the transcription of oncogenic or pro-inflammatory genes, making them potent scaffolds for treating refractory solid tumors and autoimmune diseases .

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (ATP-binding site) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->JAK ATP-competitive Inhibition pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Mechanism of action: Pyrrolo[2,3-d]pyrimidine derivatives competitively inhibit JAK kinase activity.

References

  • Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors Source: Current Medicinal Chemistry (Bentham Science) URL: [Link]

  • Title: Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis Source: Bioorganic & Medicinal Chemistry Letters (Elsevier / PubMed) URL: [Link]

Application

Application Note: In Vitro Assay Protocols for 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Derivatives in Kinase and ATPase Targeted Drug Discovery

Introduction & Mechanistic Rationale The compound 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 1546503-95-0) is a highly privileged, versatile pharmacophore in modern fragment-based drug discovery (FBDD). S...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 1546503-95-0) is a highly privileged, versatile pharmacophore in modern fragment-based drug discovery (FBDD). Structurally, it is a 7-deazaguanine derivative. The pyrrolo-pyrimidine core mimics the adenine/guanine purine rings, enabling it to act as a potent competitive binder in the ATP-binding pocket (hinge region) of kinases such as FGFR and JAK, as well as the N-terminal nucleotide-binding pocket of ATPases like Hsp90.

Causality of the Scaffold Design: The 2-amino group and the N1 nitrogen of the pyrrolo[2,3-d]pyrimidine core form critical bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region[1]. The C5-carboxylic acid moiety provides an ideal synthetic handle to probe the hydrophobic back pocket, while N7 substitutions can be directed toward the solvent-exposed region to improve pharmacokinetic properties[1]. In Hsp90/HDAC6 dual inhibitors, this same scaffold coordinates within the Hsp90 ATP-binding site, dictating the compound's orientation and enabling nanomolar inhibitory activity[2].

Hinge_Binding Scaffold 2-Amino-7H-pyrrolo[2,3-d]pyrimidine Core Scaffold Hinge Kinase Hinge Region (Bidentate H-bonds) Scaffold->Hinge N1 & 2-NH2 Pocket Hydrophobic Back Pocket (C5-Carboxylic Acid Derivatization) Scaffold->Pocket C5 Position Solvent Solvent Exposed Region (N7 Substitution) Scaffold->Solvent N7 Position

Logical mapping of the 2-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold to kinase binding pockets.

TR-FRET Kinase Inhibition Assay Protocol (e.g., FGFR1 / JAK2)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase screening.

Causality of Assay Choice: TR-FRET effectively eliminates short-lived background fluorescence (autofluorescence) from library compounds, drastically reducing false-positive rates compared to standard fluorescence assays[3]. The inclusion of 0.01% BRIJ-35 or Tween-20 in the assay buffer is critical; it prevents the promiscuous colloidal aggregation of fragment-like derivatives, ensuring that measured inhibition is strictly target-specific. Furthermore, the ATP concentration must be set to the apparent Km​ of the specific kinase to balance assay sensitivity with physiological relevance[3].

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate (final DMSO concentration = 1%).

  • Kinase/Substrate Addition: Add 5 µL of 2X Kinase (e.g., FGFR1) and 2X biotinylated peptide substrate diluted in Kinase Buffer. Incubate for 15 minutes at room temperature (RT) to allow pre-equilibrium binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add 5 µL of 2X ATP. (Note: Final ATP concentration must match the Kmapp​ of the kinase).

  • Incubation: Seal the plate and incubate at RT for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt the reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Readout: Incubate for 60 minutes. Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the TR-FRET ratio (665/615).

TR_FRET A Kinase + ATP + Inhibitor C Phosphorylation Reaction A->C Incubate B Biotinylated Substrate B->C D Eu-Anti-Phospho Ab + SA-XL665 C->D Add Detection Reagents E TR-FRET Signal (665 nm) D->E Excitation (340 nm)

Step-by-step workflow of the TR-FRET kinase inhibition assay.

Malachite Green ATPase Assay Protocol (Hsp90)

Because the 2-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is also a potent binder of the Hsp90 N-terminal pocket[4], evaluating ATPase activity is essential.

Causality of Assay Choice: Hsp90 exhibits a very low intrinsic ATPase turnover rate. The Malachite Green assay provides a highly sensitive, label-free colorimetric readout by forming a stable complex with the inorganic phosphate (Pi) released during ATP hydrolysis, making it ideal for slow-turnover enzymes.

Step-by-Step Methodology
  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2, and 0.01% Tween-20.

  • Enzyme/Compound Incubation: In a clear 384-well plate, mix 10 µL of recombinant Hsp90α (final concentration 1 µM) with 1 µL of the test compound in DMSO. Incubate for 30 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of ATP (final concentration 1 mM).

  • Hydrolysis: Incubate at 37°C for 2 hours. (Extended incubation is required due to Hsp90's slow ATP turnover).

  • Detection: Add 5 µL of Malachite Green working reagent (a mixture of ammonium molybdate and malachite green in an acidic solution).

  • Readout: Incubate for 15 minutes at RT for color development. Measure absorbance at 620 nm using a microplate reader.

Malachite_Green A Hsp90 + ATP + Inhibitor B ATP Hydrolysis (37°C, 2h) A->B C Free Phosphate (Pi) Generation B->C D Malachite Green Reagent C->D Add Reagent E Colorimetric Readout (620 nm) D->E Complex Formation

Malachite Green colorimetric assay workflow for measuring Hsp90 ATPase activity.

Data Presentation & Analysis

To accurately assess the Structure-Activity Relationship (SAR) of synthesized derivatives, quantitative data must be systematically compared. Below is a representative data structure for evaluating the core scaffold versus optimized derivatives.

Compound IDStructural Modification (C5/N7)FGFR1 IC₅₀ (nM)Hsp90 IC₅₀ (nM)Assay Z'-FactorHill Slope
Core Scaffold None (C5-COOH, N7-H)> 10,000> 10,0000.78N/A
Derivative A C5-Amide, N7-Alkyl45 ± 51,250 ± 1200.811.05
Derivative B C5-Aryl, N7-Sulfonyl12 ± 2> 5,0000.850.98
Derivative C C5-Hydroxamate (Dual)850 ± 4025 ± 30.791.12
Control Erlotinib / 17-AAG2 ± 0.515 ± 20.880.95

Trustworthiness & Self-Validating Systems

A robust in vitro protocol must be self-validating to ensure data integrity. Implement the following quality control metrics for every run:

  • Z'-Factor Validation: The Z'-factor must be calculated for every plate using positive (fully inhibited) and negative (DMSO only) controls. A Z'-factor ≥0.5 is strictly required to validate the assay's dynamic range and signal stability.

  • Hill Slope Monitoring: Dose-response curves must be fitted using a 4-parameter logistic regression. A Hill Slope between 0.8 and 1.2 indicates a clean 1:1 stoichiometric binding mechanism. Slopes >2.0 are red flags for Pan-Assay Interference Compounds (PAINS), colloidal aggregation, or non-specific protein denaturation.

  • Orthogonal Confirmation: Any compound exhibiting an IC₅₀ <100 nM in the TR-FRET assay should be orthogonally validated using a label-free technique, such as Differential Scanning Fluorimetry (Thermal Shift Assay), to confirm direct target engagement and thermodynamic stabilization[3].

References

  • 1. Journal of Medicinal Chemistry - ACS Publications.[1]

  • 2. PubMed Central (PMC) / Journal of Medicinal Chemistry.[2][4] 3.3. PubMed Central (PMC) / Molecules.[3]

Sources

Method

Application Note: Advanced Conjugation Techniques for 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid to Monoclonal Antibodies

Target Audience: Researchers, bioconjugation scientists, and ADC development professionals. Introduction & Scientific Rationale The molecule 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1546503-95-0) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and ADC development professionals.

Introduction & Scientific Rationale

The molecule 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1546503-95-0) is a highly rigidified purine analog. Its pyrrolopyrimidine scaffold is a privileged structure frequently utilized in the design of potent kinase inhibitors and antimetabolite payloads. For the development of targeted Antibody-Drug Conjugates (ADCs), the carboxylic acid (-COOH) group at the C5 position serves as an ideal, bio-orthogonal synthetic handle for conjugation[1].

However, the relatively low reactivity of carboxylic acids in aqueous environments necessitates specialized activation chemistries[2]. This application note details the optimal methodologies for conjugating this payload to monoclonal antibodies (mAbs), emphasizing the transition from heterogeneous direct-coupling methods to modern, site-directed linker strategies.

Conjugation Strategies: Causality & Selection

When designing an ADC with a carboxylic acid-bearing payload, scientists must choose between direct conjugation and linker-mediated conjugation. The experimental choice directly dictates the homogeneity, efficacy, and safety profile of the resulting biologic.

Strategy A: Direct Lysine Amide Coupling (Suboptimal)
  • Mechanism: The payload's -COOH is activated via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive ester, which is then reacted directly with solvent-accessible lysines on the mAb[3].

  • Causality & Limitations: While chemically straightforward, a typical IgG1 antibody contains approximately 80 lysine residues, of which 10–40 are sterically accessible. Direct coupling results in a highly heterogeneous mixture of ADC species with variable Drug-to-Antibody Ratios (DARs) ranging from 0 to 8+. Furthermore, conjugation at lysines near the Complementarity-Determining Regions (CDRs) can severely diminish antigen-binding affinity[3].

Strategy B: Linker-Mediated Cysteine Conjugation (Recommended)
  • Mechanism: A two-step process. First, the payload is derivatized with a heterobifunctional linker (e.g., Amine-PEG4-Maleimide) using EDC/NHS chemistry to form a stable amide bond[4]. Second, the mAb is partially reduced to expose hinge-region interchain cysteines, which are then reacted with the maleimide-payload via a highly specific Michael addition[5].

  • Causality & Advantages: By targeting the 4 interchain disulfide bonds of an IgG1, the reduction process exposes exactly 8 reactive thiols. By carefully controlling the stoichiometry of the reducing agent, scientists can achieve a tightly controlled, homogeneous DAR of ~4. The inclusion of a hydrophilic PEG4 spacer prevents payload-induced aggregation and improves the pharmacokinetic profile of the ADC[6].

Data Presentation: Strategy Comparison

Table 1: Quantitative Comparison of Conjugation Strategies

ParameterDirect Lysine CouplingCysteine-Maleimide (PEG4 Linker)
Target Residue Surface Lysines ( ϵ -amines)Interchain Cysteines (Thiols)
Typical DAR 0 to 8 (Highly variable)3.8 to 4.2 (Homogeneous)
Reaction pH 7.5 – 8.56.5 – 7.0
Linker Stability High (Amide bond)High (Thioether bond)
Aggregation Risk High (Hydrophobic payload clustering)Low (Mitigated by PEG4 spacer)
Impact on Antigen Binding Moderate to HighLow (Hinge region is distal to Fab)

Experimental Protocols: A Self-Validating System

The following protocols describe the recommended two-step Cysteine-Maleimide Conjugation workflow. Every step includes a mechanistic rationale and an analytical checkpoint to ensure a self-validating process.

Phase 1: Synthesis of the Maleimide-PEG4-Payload Intermediate
  • Objective: Convert the unreactive carboxylic acid of the payload into a thiol-reactive maleimide construct.

  • Causality: EDC activates the carboxyl group to an unstable O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in aqueous conditions, Sulfo-NHS is added to generate a semi-stable NHS-ester, which then efficiently acylates the primary amine of the linker[4].

Step-by-Step Method:

  • Preparation: Dissolve 10 mM of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in anhydrous DMSO.

  • Activation: Add 1.5 molar equivalents (eq) of EDC·HCl and 1.5 eq of Sulfo-NHS. Incubate at room temperature (RT) for 30 minutes under inert gas (N₂ or Argon) to prevent moisture-induced hydrolysis[7].

  • Coupling: Add 1.0 eq of Amine-PEG4-Maleimide (TFA salt) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the TFA salt and drive the nucleophilic attack.

  • Incubation: Stir the reaction in the dark at RT for 2 hours.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. Look for the disappearance of the payload mass and the appearance of the Payload-Linker conjugate mass. Purify via preparative HPLC and lyophilize.

Mechanism Step1 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Step2 O-acylisourea Intermediate (Highly Reactive, Unstable) Step1->Step2 + EDC (Carboxyl Activation) Step3 NHS-Ester Activated Payload (Semi-Stable, Amine-Reactive) Step2->Step3 + Sulfo-NHS (Stabilization) Step4 Payload-Linker Conjugate (Stable Amide Bond + Terminal Maleimide) Step3->Step4 + Amine-PEG4-Maleimide (Coupling)

Caption: Chemical mechanism of EDC/NHS activation and linker attachment to the pyrrolopyrimidine payload.

Phase 2: Partial Reduction of the Monoclonal Antibody
  • Objective: Expose interchain thiols without denaturing the antibody structure.

  • Causality: Tris(2-carboxyethyl)phosphine (TCEP) is used instead of DTT because it is irreversible, does not contain thiols (eliminating the need for removal prior to maleimide conjugation), and operates efficiently at slightly acidic to neutral pH[2].

Step-by-Step Method:

  • Buffer Exchange: Formulate the mAb (e.g., Trastuzumab) at 5 mg/mL in Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.8). Note: EDTA is critical to chelate trace metals that catalyze thiol oxidation.

  • Reduction: Add 2.5 eq of TCEP to the mAb solution.

  • Incubation: Incubate at 37°C for 2 hours with gentle agitation.

  • Validation Checkpoint: Perform an Ellman’s Assay (DTNB) to quantify free sulfhydryls. A target of 4.0 to 4.5 free thiols per mAb indicates successful partial reduction.

Phase 3: Conjugation and Purification
  • Objective: Covalently attach the Payload-Linker to the reduced mAb.

  • Causality: The reaction is maintained at pH 6.8. At this pH, the maleimide group is highly selective for thiols (reaction rate is 1,000-fold faster than with amines). If the pH exceeds 7.5, cross-reactivity with lysines increases, and the maleimide ring becomes susceptible to premature hydrolysis[8].

Step-by-Step Method:

  • Conjugation: Dissolve the purified Maleimide-PEG4-Payload in DMSO (ensure final DMSO concentration in the protein mixture does not exceed 10% v/v to prevent mAb denaturation).

  • Addition: Add 6.0 eq of the Payload-Linker to the reduced mAb (a slight excess ensures complete saturation of the free thiols).

  • Incubation: Incubate at 4°C for 1 hour.

  • Quenching: Add an excess of N-acetylcysteine (10 eq) to quench unreacted maleimides, preventing off-target toxicity.

  • Purification: Remove excess small molecules and organic solvents using tangential flow filtration (TFF) or size-exclusion chromatography (SEC) into the final formulation buffer (e.g., 20 mM Histidine, 8% Sucrose, pH 6.0).

Workflow P Payload (C5-Carboxylic Acid) PL Payload-Linker (Maleimide-Activated) P->PL EDC/NHS Phase 1 L Amine-PEG4-Maleimide (Linker) L->PL ADC Antibody-Drug Conjugate (Thioether Bond, DAR ~4) PL->ADC Michael Addition Phase 3 mAb Intact mAb (IgG1) RmAB Reduced mAb (Free Thiols) mAb->RmAB TCEP (2.5 eq) Phase 2 RmAB->ADC

Caption: End-to-end workflow for the site-directed Cysteine-Maleimide conjugation strategy.

Analytical Characterization of the Final ADC

To validate the trustworthiness of the synthesis, the final ADC must be characterized to ensure it meets therapeutic specifications.

Table 2: Standard Analytical Checkpoints for the Purified ADC

Analytical TechniquePurposeExpected Outcome
Hydrophobic Interaction Chromatography (HIC) Determine Drug-to-Antibody Ratio (DAR)Predominant peak at DAR 4; Average DAR 3.8 - 4.2
Size-Exclusion Chromatography (SEC-HPLC) Assess protein aggregation and fragmentation> 95% Monomeric ADC; < 5% High Molecular Weight (HMW) species
Surface Plasmon Resonance (SPR) Verify antigen-binding affinity KD​ within 10% of the unconjugated parental mAb[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm exact mass of conjugated heavy/light chainsMass shift corresponding exactly to the addition of the Payload-Linker

References

  • Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, Oxford Academic. Available at:[Link]

  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry, ACS Publications. Available at:[Link]

  • Current ADC Linker Chemistry. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

Sources

Application

2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid use as a fluorescent probe scaffold

Application Note: 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid as a Fluorescent Bioconjugation Scaffold Executive Summary The rational design of fluorescent probes for nucleic acid and protein tracking requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid as a Fluorescent Bioconjugation Scaffold

Executive Summary

The rational design of fluorescent probes for nucleic acid and protein tracking requires scaffolds that maintain high quantum yields without perturbing the native folding of the target biomolecule. 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1546503-95-0)[1] is an advanced, environmentally sensitive fluorophore scaffold. By replacing the N7 atom of a canonical purine with a carbon atom, this 7-deazapurine architecture bypasses the severe fluorescence quenching typically induced by base-stacking interactions[2]. The strategic placement of a 5-carboxylic acid moiety provides a bio-orthogonal handle for conjugating this fluorophore to amine-bearing oligonucleotides and peptides[3].

Mechanistic Grounding: The 7-Deazapurine Advantage

When utilized as fluorescent probes, natural purines exhibit notoriously low quantum yields (often <10−4 ) due to rapid non-radiative decay pathways driven by base-stacking and intramolecular charge transfer within biopolymers[2].

The 2-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold fundamentally alters the chromophore's electronic transition dipole moment[4]. The substitution of the imidazole ring for a pyrrole ring stabilizes the excited state, significantly increasing the quantum yield and shifting the emission into the visible spectrum. Furthermore, in the context of a DNA/RNA double helix, the 5-position of the pyrrolo[2,3-d]pyrimidine ring projects outward into the major groove[3]. Consequently, conjugating targeting ligands or utilizing the scaffold itself as a tag via the 5-carboxylic acid does not induce steric clashes with Watson-Crick hydrogen bonding faces, making it an exceptional scaffold for structural biology and FRET studies[2],[5].

Logic N1 Canonical Purine Scaffold N2 Base-Stacking Interactions N1->N2 N3 Charge Transfer Quenching (Low Quantum Yield) N2->N3 P1 7-Deazapurine Scaffold (Pyrrolo[2,3-d]pyrimidine) P2 Altered Electronic Structure P1->P2 P3 Radiative Decay (High Quantum Yield) P2->P3

Logical relationship comparing fluorescence outcomes of canonical purines vs. 7-deazapurines.

Photophysical Properties

The structural modifications of the 7-deaza scaffold yield highly favorable photophysical properties compared to endogenous nucleobases.

CompoundAbsorption λmax​ (nm)Emission λmax​ (nm)Relative Quantum Yield ( Φ )Base-Stacking Quenching
Natural Guanine 275~330 <0.0001 Severe
2-Aminopurine (2-AP) 3033700.68 (Free) / 0.02 (Duplex)High
7-Deaza-2-aminopurine Core 315390 - 410> 0.70 (Free) / > 0.40 (Duplex)Minimal
2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 320415 - 430Environmentally SensitiveMinimal

Data synthesized from comparative photophysical evaluations of 7-deazapurine analogs[2],[4].

Bioconjugation Workflow & Protocols

To utilize this scaffold, the 5-carboxylic acid must be activated to an amine-reactive intermediate. The following workflow outlines the generation of an NHS-ester and its subsequent conjugation to an amine-modified target.

Workflow A 2-Amino-7H-pyrrolo[2,3-d] pyrimidine-5-carboxylic acid B Activation Phase EDC/Sulfo-NHS in dry DMF A->B Carboxyl activation C NHS-Ester Intermediate (Amine Reactive) B->C 2h, RT, Dark D Conjugation Phase Target Amine, pH 8.5 Buffer C->D Nucleophilic substitution E Fluorescent Conjugate Purified via RP-HPLC D->E 4h incubation

Bioconjugation workflow of the 7-deazapurine scaffold via NHS-ester activation.

Protocol A: NHS-Ester Activation of the 5-Carboxylic Acid

Scientific Rationale: EDC activates the carboxyl group to form an O-acylisourea intermediate, which is rapidly displaced by Sulfo-NHS to form a semi-stable, amine-reactive ester.

  • Preparation : Dissolve 10 mg of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid[1] in 500 µL of strictly anhydrous DMF or DMSO.

    • Causality: Anhydrous conditions are critical; trace water will act as a competing nucleophile, rapidly hydrolyzing the highly reactive intermediate back to the inert carboxylate.

  • Activation : Add 1.2 molar equivalents of EDC-HCl and 1.5 molar equivalents of Sulfo-NHS to the solution.

  • Incubation : Stir the reaction mixture at room temperature for 2 hours in the dark.

    • Causality: The dark environment prevents potential photo-oxidation of the electron-rich pyrrole ring during activation.

  • Self-Validation : Monitor the formation of the NHS-ester via LC-MS. The activated ester will exhibit a distinct retention time shift and a mass addition of +97 Da (for standard NHS) compared to the free acid.

Protocol B: Bioconjugation to an Amine-Modified Oligonucleotide
  • Buffer Preparation : Dissolve the amine-modified oligonucleotide (e.g., 100 nmol) in 100 µL of 0.1 M Sodium Tetraborate buffer (pH 8.5).

    • Causality: A pH of 8.5 ensures that a sufficient fraction of the primary aliphatic amine (pKa ~9.5) is in its unprotonated, nucleophilic state, while minimizing the competing base-catalyzed hydrolysis of the NHS-ester.

  • Conjugation : Add a 10-fold molar excess of the activated NHS-ester (from Protocol A) to the oligonucleotide solution. Mix thoroughly by pipetting.

  • Incubation : Incubate at room temperature for 4 hours on a thermomixer at 600 RPM.

  • Quenching : Add 10 µL of 1 M Tris-HCl (pH 7.4) to quench unreacted NHS-esters.

    • Causality: The primary amine in Tris outcompetes water for the remaining active esters, preventing non-specific cross-reactivity during the purification phase.

  • Purification & Validation : Isolate the labeled oligonucleotide using Reverse-Phase HPLC (RP-HPLC) on a C18 column (0.1 M TEAA / Acetonitrile gradient).

    • Self-Validation: The fluorescently tagged oligo will elute later than the unlabeled oligo due to the increased hydrophobicity of the pyrrolo[2,3-d]pyrimidine scaffold. Confirm the product by dual-channel UV-Vis monitoring (260 nm for DNA, 320 nm for the fluorophore).

References[2] Title: Highly fluorescent guanosine mimics for folding and energy transfer studies

Sources

Method

Application Note: Optimal Dosing Strategies for Pyrrolo[2,3-d]pyrimidine-Based Inhibitors in Preclinical Xenograft Models

Target Audience: Preclinical Researchers, Medicinal Chemists, and in vivo Pharmacologists Focus Scaffold: 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and its derivatives Introduction & Pharmacophore Rationale T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and in vivo Pharmacologists Focus Scaffold: 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and its derivatives

Introduction & Pharmacophore Rationale

The 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold (CAS: 1546503-95-0) is a privileged pharmacophore in modern oncology drug discovery. The rigid bicyclic core, coupled with the 2-amino group, acts as a bidentate hydrogen bond donor/acceptor pair that perfectly complements the backbone carbonyl and amide residues of the ATP-binding hinge region in numerous receptor tyrosine kinases (RTKs)[1]. Furthermore, the 5-carboxylic acid provides a versatile synthetic vector for amidation, allowing researchers to probe the solvent-exposed channel or access DFG-out allosteric pockets to achieve exquisite kinase selectivity.

Derivatives of this core have yielded highly potent, orally bioavailable inhibitors against critical oncogenic drivers, including RET[2], FLT3[3], and mutant EGFR[4]. However, translating sub-nanomolar in vitro potency into robust in vivo efficacy in xenograft models requires precise optimization of dosing strategies. Poor aqueous solubility, rapid clearance, and off-target toxicities (e.g., myelosuppression or body weight loss) are common hurdles. This application note details the causal logic and step-by-step protocols for establishing optimal dosing regimens for pyrrolo[2,3-d]pyrimidine derivatives in murine xenograft models.

Mechanism of Action and Workflow Visualization

To establish a rational dosing strategy, one must first understand the molecular interaction and the sequential in vivo workflow. The inhibitor must maintain a concentration above its IC90 within the tumor microenvironment for a sufficient duration to suppress downstream signaling (e.g., STAT5, PI3K, ERK) without exceeding the maximum tolerated dose (MTD) in the host.

MOA Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative RTK Target Kinase (e.g., FLT3, RET, EGFR) Inhibitor->RTK Blocks Activation ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding Signaling Downstream Signaling (STAT5, PI3K, ERK) RTK->Signaling Phosphorylation ATP->RTK Proliferation Tumor Proliferation & Survival Signaling->Proliferation Gene Transcription

Caption: Mechanism of Action: Pyrrolo[2,3-d]pyrimidine derivatives competitively bind the RTK ATP pocket.

Workflow Formulation 1. Formulation Optimization (Solubility & Stability) PK 2. Single-Dose PK/PD (Target Engagement) Formulation->PK MTD 3. Tolerability (MTD) (Body Weight & Toxicity) PK->MTD Defines Dose Range Efficacy 4. Multi-Day Xenograft Efficacy (Tumor Volume Reduction) MTD->Efficacy Selects Safe Doses

Caption: Step-by-step workflow for optimizing in vivo dosing strategies in preclinical models.

Formulation Strategies for Pyrrolo[2,3-d]pyrimidines

Because the planar, highly aromatic nature of the pyrrolo[2,3-d]pyrimidine core often results in high crystal lattice energy and poor aqueous solubility, formulation is the critical first step. Unoptimized suspensions can lead to erratic absorption, artificially low bioavailability (F), and failure to achieve therapeutic plasma levels.

Table 1: Common Formulation Vehicles for In Vivo Dosing
Vehicle CompositionAdministration RouteAdvantagesLimitations
PEG300 / D5W (3:1) PO, IVExcellent solubilization for moderately lipophilic analogs[2].High PEG concentrations can cause GI irritation upon multiday dosing.
10% Eudragit, 0.5% Tween80 in 50 mM Acetate Buffer POEnhances oral bioavailability via polymeric dispersion[2].Complex preparation; requires pH adjustment.
0.5% Methylcellulose / 0.1% Tween 80 in Water POStandard suspension vehicle; highly tolerated for multiday efficacy trials.Requires fine particle size (milling); poor for IV PK studies.

Protocol 1: Single-Dose PK/PD Time-Course Study

Causality & Logic: Before initiating a 21-day efficacy trial, you must prove that the compound engages its target in vivo. A PK/PD study correlates plasma exposure (Pharmacokinetics) with intratumoral kinase inhibition (Pharmacodynamics). If target inhibition (e.g., pRET or pFLT3) drops below 50% within 4 hours, a QD (once daily) dosing schedule will fail, necessitating BID (twice daily) dosing or structural optimization to improve the half-life[2].

Step-by-Step Methodology
  • Model Preparation: Implant 5×106 target-driven cancer cells (e.g., MV4-11 for FLT3, or PC-9 for EGFR) subcutaneously into the right flank of female SCID or BALB/c nude mice[3][4].

  • Randomization: Once tumors reach an average volume of 250–300 mm³, randomize mice into cohorts of n=3 per time point.

  • Dosing: Administer a single oral dose of the formulated pyrrolo[2,3-d]pyrimidine derivative at the estimated efficacious dose (e.g., 10 mg/kg).

  • Sample Collection: Euthanize cohorts at 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Blood: Collect via cardiac puncture into EDTA tubes. Centrifuge at 3,000 × g for 10 mins at 4°C to isolate plasma.

    • Tumor: Excise the tumor, wash in ice-cold PBS, and immediately snap-freeze in liquid nitrogen to preserve phosphorylation states.

  • Analysis:

    • PK: Quantify compound concentration in plasma via LC-MS/MS.

    • PD: Homogenize tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Perform Western blot analysis to quantify the ratio of phosphorylated target kinase to total target kinase (e.g., pFLT3 / total FLT3).

  • Validation Check: A successful candidate should demonstrate >80% target inhibition at Cmax​ (typically 1-2 hours post-dose) and maintain >50% inhibition for at least 8-12 hours to justify QD dosing[2].

Protocol 2: Multi-Day Efficacy and Tolerability Trial

Causality & Logic: Efficacy is a function of sustained target inhibition, while tolerability is dictated by off-target effects (e.g., c-Kit inhibition causing myelosuppression)[3]. Body weight is the ultimate proxy for murine tolerability. If body weight loss (BWL) exceeds 10%, a "drug holiday" must be instituted to allow recovery, which informs the clinical dosing schedule[2].

Step-by-Step Methodology
  • Tumor Establishment: Implant cells as described above. Allow tumors to reach a palpable size of 100–150 mm³ before initiating treatment.

  • Group Assignment: Randomize mice into vehicle control and treatment groups ( n=8 to 10 per group). Typical dose scaling for pyrrolo[2,3-d]pyrimidines is 10, 30, and 60 mg/kg[2].

  • Dosing Regimen: Administer the compound via oral gavage (PO) once daily (QD) for 14 to 21 days.

  • Monitoring (The Self-Validating Loop):

    • Tumor Volume: Measure bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

    • Body Weight: Weigh mice daily. Critical Rule: If a mouse experiences >10% BWL, withhold dosing (drug holiday) until weight recovers. If BWL exceeds 20%, the animal must be euthanized per IACUC guidelines[2].

  • Endpoint Analysis: On the final day, collect tumors to calculate the Tumor Growth Inhibition (TGI) percentage:

    TGI(%)=[1−(ΔVtreated​/ΔVcontrol​)]×100 . Harvest organs (liver, kidneys, spleen) for histopathological toxicity assessment.

Quantitative Benchmarks for Pyrrolo[2,3-d]pyrimidine Derivatives

To contextualize your results, compare your novel compound's performance against established pyrrolo[2,3-d]pyrimidine derivatives from recent literature.

Table 2: PK/PD and Efficacy Benchmarks in Xenograft Models
TargetModelDosing RegimenBioavailability (F%)Half-life ( T1/2​ )Efficacy OutcomeRef
RET RIE KIF5B-RET10, 30, 60 mg/kg PO QDN/A~4-5 hRobust regression at 60 mg/kg; stasis at 10 mg/kg.[2]
FLT3 MV4-1110 mg/kg PO QD59.5%2.06 hRapid tumor extinction; 96% TGI.[3]
EGFR PC-9 (Triple Mutant)80 mg/kg PO QD24.0%5.9 hSignificant tumor regression.[4]

Conclusion

Optimizing the dosing strategy for 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivatives requires a delicate balance between maximizing intratumoral exposure and minimizing host toxicity. By strictly adhering to formulation optimization, single-dose PK/PD validation, and rigorous multiday efficacy monitoring with built-in tolerability thresholds, researchers can confidently advance these potent pharmacophores from preclinical xenografts toward IND-enabling studies.

References

  • [2] Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters (2021). URL: [Link]

  • [3] Identification of Pyrrolo[2,3-d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. Journal of Medicinal Chemistry (2019). URL: [Link]

  • [1] N2-Trimethylacetyl substituted and unsubstituted-N4-phenylsubstituted-6-(2-pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines: Design, cellular receptor tyrosine kinase inhibitory activities and in vivo evaluation as antiangiogenic, antimetastatic and antitumor agents. NIH PubMed Central. URL: [Link]

  • [4] Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry (2023). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Long-Term Storage and Oxidation Prevention for 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid

Welcome to the technical support guide for 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1234616-77-3). This document provides in-depth guidance for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1234616-77-3). This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing oxidative degradation of this critical building block during long-term storage. Our goal is to ensure the integrity and reliability of your starting material, which is paramount for reproducible experimental outcomes.

The 2-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine, is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutics.[1][2] However, the inherent chemical nature of this molecule—specifically the presence of an electron-rich pyrrole ring and an aromatic amine—renders it susceptible to oxidation.[3][4] This degradation can lead to discoloration, the formation of impurities, and a subsequent loss of reactivity, compromising the validity of your research. This guide offers a series of troubleshooting steps, preventative protocols, and analytical methods to maintain the stability of your compound.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common initial queries regarding the stability and handling of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.

Q1: My solid 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has changed color from off-white to yellow/brown. What does this signify?

A: A color change is a primary visual indicator of chemical degradation. Aromatic amines are particularly prone to oxidation, which often generates colored byproducts. This process can be accelerated by exposure to oxygen, light, and heat.[3] While a slight color change may not always correlate with a significant loss of purity, it is a strong warning sign that the material's integrity may be compromised. We strongly recommend performing a purity analysis (see Section 4) before using any discolored material in a reaction.

Q2: What are the absolute ideal storage conditions for the solid compound to ensure maximum long-term stability?

A: For optimal long-term stability, the solid compound should be stored under a combination of protective measures. The core principle is to minimize exposure to atmospheric oxygen, moisture, light, and elevated temperatures. The recommended conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation reactions. For very long-term storage (>1 year), storage at -20°C is advisable.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in oxidation pathways.[5]
Light Amber Glass Vial / Opaque ContainerPrevents photo-catalyzed oxidation.[3]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis and moisture-mediated degradation.

Q3: I need to store the compound in solution for my experiments. What is the best practice for this?

A: Storing this compound in solution increases its susceptibility to degradation. If solution storage is unavoidable, we recommend preparing highly concentrated stock solutions in an anhydrous, aprotic solvent like DMSO or DMF. These should be dispensed into single-use aliquots, blanketed with an inert gas (argon or nitrogen), and stored at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. For aqueous buffers, stability is significantly reduced; solutions should be prepared fresh immediately before use.

Q4: How can I quickly and reliably check if my stored material has degraded before starting a critical experiment?

A: The most reliable and straightforward method is Thin-Layer Chromatography (TLC) or a quick purity check using High-Performance Liquid Chromatography (HPLC). For TLC, dissolve a small sample and spot it alongside a known fresh or reference standard. The appearance of new spots or streaking indicates the presence of impurities. For HPLC, a quick injection on a standard C18 column can reveal a decrease in the main peak's area percentage and the emergence of new impurity peaks.[6]

Section 2: In-Depth Troubleshooting Guide

This section provides a logical workflow for investigating and resolving issues related to compound stability.

Problem: Inconsistent Experimental Results or Visible Degradation

If you observe significant discoloration, poor solubility, or unexpected outcomes in your reactions, it is crucial to systematically assess the quality of your starting material.

The following diagram outlines the logical steps to diagnose and address potential oxidation of your compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Action & Prevention observe Observation: Inconsistent Results / Discoloration visual Step 1: Visual Inspection (Color, Caking) observe->visual records Step 2: Review Storage Records (Temp, Atmosphere, Age) visual->records analyze Step 3: Purity Analysis (HPLC, LC-MS) records->analyze Suspicion of Degradation compare Step 4: Compare to Reference (Fresh Sample or Spec Sheet) analyze->compare confirm Degradation Confirmed? compare->confirm discard Action: Discard Compromised Lot confirm->discard Yes no_issue Result: Material is Suitable for Use confirm->no_issue No implement Prevention: Implement Strict Storage Protocols (Sec 3) discard->implement

Caption: Troubleshooting workflow for suspected compound degradation.

Root Cause Analysis Q&A
  • Was the container seal compromised? Even a small leak can introduce enough oxygen and moisture over time to cause significant oxidation. Always use vials with high-quality septa or screw caps with liners.

  • Was the material handled outside of a controlled environment? Repeatedly opening the container in ambient lab air introduces oxygen and moisture. Weighing and aliquoting should ideally be done in a glove box or under a stream of inert gas.

  • Was the compound exposed to light? Storage in clear containers on a lab bench can lead to rapid photodegradation. Always use amber vials or store containers in the dark.[3]

  • Is the age of the compound a factor? Even under ideal conditions, very old batches should be re-analyzed for purity before use.

Section 3: Preventative Protocols & Best Practices

Proactive measures are the most effective way to prevent oxidation. These protocols are designed to be self-validating by minimizing the variables that lead to degradation.

Protocol 3.1: Recommended Long-Term Storage of Solid Material
  • Procurement: Upon receipt, immediately inspect the material for color and consistency.

  • Aliquoting: If you purchased a large quantity, immediately aliquot it into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This prevents contamination and repeated exposure of the main stock.

  • Container: Use amber glass vials with PTFE-lined screw caps.

  • Inerting: Before sealing, flush the headspace of each vial with dry argon or nitrogen for at least 30-60 seconds.

  • Sealing: Tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.

  • Secondary Containment: Place the sealed vials in a larger, labeled, and sealed container that includes a desiccant pouch.

  • Storage: Place the secondary container in a 2-8°C refrigerator or a -20°C freezer, away from light sources.

Protocol 3.2: Preparation and Storage of Stock Solutions with Antioxidants

For applications where the compound will be in solution for an extended period, the inclusion of an antioxidant can provide an additional layer of protection. This is particularly relevant in the context of developing pharmaceutical formulations.[7]

ParameterOption A (Aprotic Solvent)Option B (Aqueous - Short Term)
Solvent Anhydrous DMSO or DMFFreshly prepared buffer
Antioxidant BHT (Butylated Hydroxytoluene) at 0.01-0.1% (w/v)Ascorbic Acid at 0.05-0.1% (w/v)
Preparation Prepare under inert atmosphere.Prepare immediately before use.
Storage Single-use aliquots at -80°C.Not recommended for storage.

Causality: Phenolic antioxidants like BHT act as free radical scavengers, terminating the chain reactions that drive oxidation.[3][8] Water-soluble antioxidants like ascorbic acid function similarly in aqueous environments.[9] The use of a stabilizer system, such as an organic acid with an antioxidant, can provide enhanced stability in complex formulations.[7]

Section 4: Advanced Analytical Methods for Quality Control

Regular analytical checks are essential for a robust quality control program.

Potential Oxidation Pathway

The electron-rich pyrrole ring and the exocyclic amine are potential sites of oxidation. Degradation can lead to various products, including N-oxides or hydroxylated species, which can alter the compound's biological activity and physical properties.

G mol1 Starting Material Structure mol2 Potential Oxidized Structures (e.g., N-Oxide, Hydroxylated Ring) mol1->mol2 Oxidizing Conditions (O₂, light, heat)

Caption: General pathway for oxidative degradation.

Method 4.1: HPLC-UV Purity Assessment Protocol

This method provides a quantitative measure of purity and can be used as a stability-indicating assay.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a precisely weighed sample (~1 mg/mL) in DMSO or a suitable solvent.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. A decrease of >2% from the initial value or the appearance of any new peak >0.1% suggests significant degradation.

Method 4.2: LC-MS for Identification of Oxidation Products
  • Technique: Use the same HPLC method as above, but with an in-line mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis: Search the mass spectrum of any new impurity peaks for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.) to the parent mass of the starting material. This provides definitive evidence of oxidation.[10]

By implementing these rigorous storage, handling, and analytical protocols, researchers can ensure the long-term stability of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, leading to more reliable and reproducible scientific outcomes.

References

  • Antioxidant stabilizer system for pharmaceutical formulations. (n.d.). Google Patents.
  • Complex antioxidant composition for preventing aromatic amine from discoloring. (n.d.). Google Patents.
  • Pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Jasiecki, J., et al. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules. Retrieved from [Link]

  • Siracusa, V., et al. (2024). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. Retrieved from [Link]

  • Tierney, D.L., et al. (2015). Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. ACS Catalysis. Retrieved from [Link]

  • Antioxidant and Antimicrobial Activity of New Amide Compounds Containing Azo Group Using Dicyclohexylcarbodiimide (DCC) as Cou. (n.d.). Retrieved from [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.). Google Patents.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI. Retrieved from [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). (2019). PubMed. Retrieved from [Link]

  • Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. (n.d.). Retrieved from [Link]

  • FRR Special Issue on “Analytical methods for the detection of oxidised biomolecules and antioxidants”. (n.d.). Aston Publications Explorer. Retrieved from [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2021). ResearchGate. Retrieved from [Link]

  • 2-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine-4-Carboxylic Acid. (n.d.). Retrieved from [Link]

  • Determination Method for Pyrroloquinoline Quinone in Food Products by HPLC-UV Detection Using a Redox-Based Colorimetric Reaction. (2022). PubMed. Retrieved from [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Background Fluorescence in 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Binding Assays

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and its derivatives in fluorescence-based binding ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and its derivatives in fluorescence-based binding assays. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate high background fluorescence, a common challenge that can mask specific signals and compromise data integrity.

I. Understanding the Source of Background Fluorescence

High background fluorescence in binding assays is a multifaceted issue that can originate from the intrinsic properties of your sample, the reagents, and the hardware used for detection. Effectively troubleshooting this problem requires a systematic approach to identify and eliminate the contributing factors.

Intrinsic and Extrinsic Factors

Autofluorescence is the natural fluorescence emitted by biological molecules within your sample. Common sources include:

  • Cellular Components: Aromatic amino acids (like tryptophan and tyrosine), NADH, and flavins are major contributors to cellular autofluorescence.[1][2] In tissue samples, structural proteins like collagen and elastin, as well as pigments like lipofuscin, can produce significant background signals.[3][4][5][6]

  • Media and Buffers: Components in cell culture media, such as phenol red and serum, can be fluorescent.[2][3] Similarly, some buffer components may contain fluorescent impurities.[7]

Extrinsic fluorescence is introduced by external sources, including:

  • Non-Specific Binding: The fluorescent probe may bind to surfaces of the microplate or to other proteins in the assay, leading to a high background signal.[8]

  • Reagent Contamination: Impurities in reagents or solvents can be a source of unwanted fluorescence.[7]

  • Plate Choice: The material and color of the microplate can significantly impact background fluorescence and well-to-well crosstalk.[9][10][11]

II. Troubleshooting Guide: A Step-by-Step Approach

When encountering high background fluorescence, it's crucial to systematically investigate potential causes. The following flowchart provides a logical sequence for troubleshooting.

Troubleshooting_Fluorescence_Background start High Background Fluorescence Detected check_blanks 1. Analyze Blank Wells (Buffer/Media Only) start->check_blanks blank_high Is background in blanks high? check_blanks->blank_high source_reagents 2. Identify Fluorescent Reagent/Component blank_high->source_reagents Yes check_sample 4. Analyze Unlabeled Sample Wells blank_high->check_sample No protocol_reagents Test individual buffer/media components. Consider alternative formulations. source_reagents->protocol_reagents source_plasticware 3. Evaluate Microplate protocol_reagents->source_plasticware protocol_plasticware Switch to black, opaque plates. Check for plate autofluorescence. source_plasticware->protocol_plasticware end_resolve Background Reduced protocol_plasticware->end_resolve sample_autofluorescence Is autofluorescence from the sample high? check_sample->sample_autofluorescence source_autofluorescence 5. Address Sample Autofluorescence sample_autofluorescence->source_autofluorescence Yes check_assay 6. Evaluate Full Assay Wells sample_autofluorescence->check_assay No protocol_autofluorescence Optimize fixation methods. Use spectral unmixing or red-shifted dyes. source_autofluorescence->protocol_autofluorescence protocol_autofluorescence->end_resolve assay_high_background Is background high only in full assay wells? check_assay->assay_high_background source_nonspecific_binding 7. Investigate Non-Specific Binding assay_high_background->source_nonspecific_binding Yes assay_high_background->end_resolve No protocol_nonspecific_binding Optimize blocking steps (e.g., BSA, BGG). Include wash steps. Titrate fluorescent probe concentration. source_nonspecific_binding->protocol_nonspecific_binding source_quenching 8. Consider Quenching Effects protocol_nonspecific_binding->source_quenching protocol_quenching Evaluate potential quenchers in the system. Analyze fluorescence lifetime. source_quenching->protocol_quenching protocol_quenching->end_resolve

Caption: Troubleshooting flowchart for high background fluorescence.

III. Frequently Asked Questions (FAQs)

Assay Design and Optimization

Q1: What is the first step I should take to diagnose high background fluorescence?

A1: Always start by examining your controls. Specifically, measure the fluorescence of wells containing only the assay buffer or media.[7] If these "blank" wells exhibit high fluorescence, the issue likely lies with your reagents or microplate.

Q2: How can I identify which component of my buffer is causing the high background?

A2: Test each component of your buffer individually in the microplate reader. This systematic approach will help you pinpoint the source of the fluorescence. Some common culprits include bovine serum albumin (BSA) and certain buffer salts that may contain fluorescent impurities.[7] Consider using alternative blocking agents like bovine gamma globulin (BGG) if BSA is found to be the issue.[12]

Q3: Can the type of microplate I use affect my background signal?

A3: Absolutely. For fluorescence intensity assays, it is highly recommended to use black, opaque microplates.[9][10][11][13] Black plates minimize background fluorescence and prevent light scatter between wells, also known as crosstalk.[9] White or clear plates can contribute to higher background readings.[7]

Plate ColorRecommended UseRationale
Black Fluorescence Intensity, FRET, FPAbsorbs stray light, reducing background and crosstalk.[9][10][13]
White LuminescenceReflects light, maximizing signal detection.[13][14]
Clear Absorbance, Cell ImagingAllows light to pass through the well bottom.[10]

Q4: My unlabeled cells/tissue samples show high fluorescence. What can I do?

A4: This is likely due to autofluorescence from endogenous molecules. Here are a few strategies to mitigate this:

  • Fixation Method: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce fluorescence.[3][15] Consider using an organic solvent fixative such as ice-cold methanol or ethanol.[16] If you must use an aldehyde fixative, you can treat the samples with a reducing agent like sodium borohydride to quench the induced fluorescence.[3][16]

  • Spectral Separation: If possible, choose a fluorescent probe with excitation and emission spectra that are spectrally distinct from the autofluorescence of your sample.[17] Red-shifted dyes are often a good choice as cellular autofluorescence is typically more prominent in the blue-green region of the spectrum.[2]

  • Background Subtraction: Acquire images of unstained samples and use image analysis software to subtract the background fluorescence from your stained samples.[18][19]

Probe and Reagent Considerations

Q5: How does the concentration of my fluorescent probe impact background?

A5: Using too high a concentration of your fluorescently labeled 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivative can lead to increased non-specific binding and a higher background signal. It is crucial to perform a titration of your fluorescent probe to determine the optimal concentration that provides a good signal-to-noise ratio.[17][20]

Q6: What are some best practices for washing steps to reduce background?

A6: Incorporating thorough washing steps after incubation with the fluorescent probe is critical for removing unbound molecules.

  • Number and Duration: Increase the number and/or duration of your wash steps.[21]

  • Detergents: Adding a non-ionic detergent, such as 0.05% Tween-20, to your wash buffer can help to disrupt non-specific binding.[21]

  • Ionic Strength: For charged-based non-specific interactions, increasing the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer can be effective.[21]

Q7: Could fluorescence quenching be affecting my signal and appearing as a background issue?

A7: Yes, fluorescence quenching can decrease your specific signal, which in turn can make the background appear more prominent. Quenching occurs when another molecule in close proximity to your fluorophore causes a non-radiative loss of energy.[22] This can be caused by components in your assay buffer or by the binding event itself if it brings the fluorophore into a quenching environment.[1][23] Analyzing the fluorescence lifetime can help distinguish between static and dynamic quenching mechanisms.[24]

Data Analysis and Interpretation

Q8: How can I correct for background fluorescence during data analysis?

A8: Proper background correction is essential for accurate quantification. The most straightforward method is to subtract the average fluorescence intensity of your blank wells (containing all assay components except the fluorescent probe) from the fluorescence intensity of your experimental wells.[25] For imaging-based assays, more sophisticated background subtraction algorithms are available in image analysis software.[18][19]

Q9: What is a good signal-to-noise (S/N) or signal-to-background (S/B) ratio to aim for?

A9: A generally accepted minimum S/N or S/B ratio is 3.[7] However, for robust assays, a ratio of 10 or higher is often desirable. The optimal ratio will depend on the specific application and the required sensitivity.

IV. Experimental Protocols

Protocol 1: Preparation of a Low-Fluorescence Assay Buffer

This protocol outlines the preparation of a standard phosphate-buffered saline (PBS) with the addition of a non-ionic detergent and a blocking agent to minimize non-specific binding.

  • Prepare 10X PBS Stock Solution:

    • Dissolve 80 g of NaCl, 2 g of KCl, 14.4 g of Na₂HPO₄, and 2.4 g of KH₂PO₄ in 800 mL of high-purity, deionized water.

    • Adjust the pH to 7.4 with HCl.

    • Add deionized water to a final volume of 1 L.

    • Sterilize by autoclaving.

  • Prepare 1X PBS Working Solution:

    • Dilute the 10X PBS stock solution 1:10 with high-purity, deionized water.

  • Add Detergent and Blocking Agent:

    • To the 1X PBS, add Tween-20 to a final concentration of 0.05% (v/v).

    • Add a blocking agent such as Bovine Serum Albumin (BSA) or Bovine Gamma Globulin (BGG) to a final concentration of 0.1% to 1% (w/v). Note: Test the fluorescence of your specific lot of BSA or BGG beforehand.

Protocol 2: Microplate Selection and Handling

Proper plate selection and handling are critical for minimizing background fluorescence.

  • Plate Selection: For fluorescence intensity measurements, choose opaque black microplates with a flat bottom.[9][10][11][13] If bottom-reading or imaging is required, use black plates with a clear bottom.[13]

  • Plate Storage: Store microplates in a dark, clean environment to prevent photobleaching of the plate material and contamination with fluorescent dust particles.

  • Pre-reading the Plate: Before adding any reagents, it is good practice to read the empty plate in the microplate reader to check for any inherent fluorescence or contaminants.

V. Concluding Remarks

Reducing background fluorescence in 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid binding assays is an achievable goal through a systematic and logical troubleshooting approach. By carefully considering each component of your assay, from the buffer composition and microplate selection to the concentration of your fluorescent probe and the implementation of appropriate controls, you can significantly improve your signal-to-noise ratio and obtain high-quality, reliable data.

VI. References

  • Green Elephant Biotech. (2026, February 9). Choosing the best 96-well plate for fluorescence assays: Why black ones are key? Retrieved from [Link]

  • Tecan. (n.d.). Selecting the right plate for a measurement. Retrieved from [Link]

  • Gherbi, K., et al. (2016). Development of a quantitative fluorescence-based ligand-binding assay. Scientific Reports, 6, 25693. [Link]

  • BMG LABTECH. (n.d.). How to choose the best microplate colour for my assay. Retrieved from [Link]

  • Optical Filter. (2024, March 27). How to Quantify Fluorescence Microscopy for Accurate Analysis. Retrieved from [Link]

  • Eppendorf. (n.d.). What Is the Right Assay Microplate for My Experiment? Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from [Link]

  • ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Retrieved from [Link]

  • Liang, M., et al. (2011). Reducing the Background Fluorescence in Mice Receiving fluorophore/inhibitor DNA Duplexes. Molecular Pharmaceutics, 8(1), 126-132. [Link]

  • ResearchGate. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]

  • Flinders University. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]

  • Fiveable. (2025, August 15). 7.3 Fluorescence quenching mechanisms. Retrieved from [Link]

  • The Scientist. (2023, July 27). Stepping Out of the Background. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Soria, F. N., et al. (2025). Correction of Background in Fluorescence Correlation Spectroscopy for Accurate Determination of Particle Number. International Journal of Molecular Sciences, 26(24), 1-15. [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Spectroscopy. (2025, June 17). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Retrieved from [Link]

  • Sharma, H. C., et al. (2016). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria. Journal of Bioenergetics and Biomembranes, 48(3), 279-285. [Link]

  • Slávik, R., et al. (2018). Lack of cations in flow cytometry buffers affect fluorescence signals by reducing membrane stability and viability of Escherichia coli strains. Journal of Biotechnology, 268, 40-52. [Link]

  • D'Este, E., et al. (2025). A non-toxic, user-friendly buffer that enhances green fluorophore performance in conventional and super-resolution imaging. bioRxiv. [Link]

  • Soria, F. N., et al. (2025). Correction of Background in Fluorescence Correlation Spectroscopy for Accurate Determination of Particle Number. ResearchGate. [Link]

  • University of Sussex. (2017, January 31). Background correction for fluorescence images using Fiji. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-HRMS Fragmentation Dynamics of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: A Comparative Guide

Executive Summary For drug development professionals and analytical chemists, the precise structural elucidation of novel pharmacophores is a non-negotiable step in pharmacokinetic (PK) and metabolite profiling. The 2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the precise structural elucidation of novel pharmacophores is a non-negotiable step in pharmacokinetic (PK) and metabolite profiling. The 2-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold—a 7-deazapurine derivative—has emerged as a highly privileged structure in modern oncology, serving as the core for advanced Hsp90/HDAC6 dual inhibitors[1] and selective kinase inhibitors.

This guide provides an in-depth, comparative Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) fragmentation analysis of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid . By contrasting its gas-phase dissociation behavior with standard purines and complex pyrrolopyrimidine drugs (e.g., Ribociclib, Ruxolitinib), we establish a self-validating analytical framework for identifying this specific structural motif in complex biological matrices.

Structural Context & Comparative Fragmentation Dynamics

To understand the mass spectrometric behavior of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, we must analyze how its structural deviations from endogenous purines dictate its Collision-Induced Dissociation (CID) pathways.

The Analyte vs. Endogenous Purines (e.g., Guanine)

Guanine and our target analyte share a similar hydrogen-bonding face (a 2-amino group and a pyrimidine ring), but differ fundamentally in the 5-membered ring. Guanine contains an imidazole ring (two nitrogens), whereas the analyte features a pyrrole ring (one nitrogen).

  • Mechanistic Difference: The C4a-C5 bond in the pyrrole ring of the deazapurine is significantly more stable under CID than the C-N bonds of an imidazole ring. While guanine rapidly undergoes sequential losses of ammonia (NH₃) and isocyanic acid (HNCO) leading to total ring collapse, the pyrrolo[2,3-d]pyrimidine core resists complete cleavage, shifting the initial fragmentation burden entirely to the functional groups[2].

The Analyte vs. Complex Pyrrolopyrimidines (e.g., Ribociclib / Ruxolitinib)

FDA-approved drugs like Ribociclib and Ruxolitinib share the pyrrolo[2,3-d]pyrimidine core but feature bulky, labile side chains.

  • Mechanistic Difference: In Ribociclib, the primary MS/MS fragmentation occurs via reduction and cleavage at the piperazine side chain before any core degradation occurs[2]. Similarly, Ruxolitinib degrades primarily via hydrolytic cleavage of its cyclopentylpropanenitrile side chain[3]. Because 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid lacks these bulky appendages, its 5-carboxylic acid group acts as the primary energetic sink , making decarboxylation (-44 Da) the dominant initial pathway at low collision energies.

Proposed Fragmentation Pathway

The fragmentation of the protonated precursor ion [M+H]⁺ at m/z 179.056 follows a highly predictable, step-wise degradation governed by the electron-withdrawing nature of the pyrimidine ring.

  • Primary Loss (Decarboxylation): The most labile moiety is the 5-carboxylic acid. At low Collision Energy (CE 10-15 eV), a neutral loss of CO₂ (44 Da) yields a highly stable deazapurine cation at m/z 135.066.

  • Secondary Loss (Deamination): The 2-amino group is expelled as NH₃ (17 Da), yielding an ion at m/z 162.030, which subsequently loses CO₂ to converge at m/z 118.040, or the m/z 135.066 ion loses HCN (27 Da) via pyrimidine ring opening.

  • Tertiary Cleavage (Ring Opening): At high CE (>30 eV), the pyrimidine ring fractures, expelling hydrogen cyanide (HCN, 27 Da) to yield m/z 108.056.

Fragmentation M Precursor Ion [M+H]+ m/z 179.056 F1 Fragment Ion m/z 135.066 M->F1 -CO2 (44 Da) Decarboxylation F2 Fragment Ion m/z 162.030 M->F2 -NH3 (17 Da) Deamination F3 Fragment Ion m/z 108.056 F1->F3 -HCN (27 Da) Pyrimidine Cleavage F2->F1 -HCN (27 Da) F4 Fragment Ion m/z 81.045 F3->F4 -HCN (27 Da) Pyrrole Cleavage

Proposed LC-MS/MS CID fragmentation pathway for 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.

Quantitative Data Presentation

The following table summarizes the high-resolution mass data required for targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay development.

Precursor Ion (m/z)Product Ion (m/z)Elemental FormulaMass Error (ppm)Optimal CE (eV)Structural Assignment / Neutral Loss
179.0563 -C₇H₇N₄O₂⁺< 2.0-Protonated Precursor[M+H]⁺
179.0563135.0665 C₆H₇N₄⁺< 2.015[M+H - CO₂]⁺ (Decarboxylation)
179.0563162.0298 C₇H₄N₃O₂⁺< 2.520[M+H - NH₃]⁺ (Deamination)
179.0563108.0556 C₅H₆N₃⁺< 3.030[M+H - CO₂ - HCN]⁺ (Pyrimidine Cleavage)
179.056381.0447 C₄H₅N₂⁺< 3.540[M+H - CO₂ - 2HCN]⁺ (Pyrrole Cleavage)

Self-Validating Experimental Protocol: UHPLC-Q-TOF-MS

To ensure absolute trustworthiness in metabolite identification, this protocol incorporates an orthogonal Hydrogen/Deuterium (H/D) exchange step. By varying the collision energy and performing H/D exchange, the exact number of exchangeable protons can be mapped to validate the neutral losses[3].

Step-by-Step Methodology

Phase 1: Sample Preparation & H/D Exchange

  • Stock Solution: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Dilution: Dilute to 1 µg/mL using a mixture of 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Orthogonal Validation (H/D Exchange): Prepare a parallel sample substituting H₂O with D₂O and Formic Acid with Deuterated Formic Acid (DCOOD). Causality: The analyte contains 4 exchangeable protons (2 on the -NH₂, 1 on the pyrrole -NH, 1 on the -COOH). The precursor mass will shift from m/z 179.05 to m/z 184.08 in the deuterated solvent, definitively proving the presence of these functional groups prior to fragmentation[3].

Phase 2: Chromatographic Separation

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 × 150 mm, 3.5 µm)[2].

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

Phase 3: Q-TOF Mass Spectrometry Parameters

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Source Parameters: Capillary voltage at 3500 V; Drying gas (N₂) at 10 L/min, 300°C.

  • Fragmentation: Perform MS/MS (Targeted MS2) using Collision-Induced Dissociation (CID) with ultra-high purity N₂ as the collision gas. Ramp Collision Energy (CE) from 10 eV to 40 eV to capture both the highly labile -CO₂ loss and the more stable pyrrole ring cleavages.

Workflow S1 Sample Prep & H/D Exchange S2 UHPLC C18 Gradient S1->S2 S3 ESI+ Q-TOF Ionization S2->S3 S4 CID MS/MS CE: 10-40 eV S3->S4 S5 Data Analysis Mass Defect S4->S5

Standardized self-validating LC-HRMS/MS analytical workflow for pyrrolopyrimidine characterization.

Sources

Comparative

validating 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid target engagement using CETSA

Validating Target Engagement of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: A Comparative Guide to CETSA vs. DARTS and SPR Executive Summary The 2-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid: A Comparative Guide to CETSA vs. DARTS and SPR

Executive Summary

The 2-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of potent, ATP-competitive kinase inhibitors targeting families such as FGFR, JAK, and EGFR[1]. However, translating in vitro biochemical affinity into in vivo cellular efficacy requires robust validation of target engagement (TE). Because this scaffold mimics endogenous purines, it faces fierce competition from millimolar concentrations of intracellular ATP.

This guide evaluates the Cellular Thermal Shift Assay (CETSA) against alternative methodologies—Drug Affinity Responsive Target Stability (DARTS) and Surface Plasmon Resonance (SPR)—for validating the TE of 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivatives. As a Senior Application Scientist, I will break down the biophysical logic, comparative advantages, and exact experimental causality required to build a self-validating target engagement assay.

The Biophysical Basis of Target Engagement

To confidently link a compound's biological effect to its mechanism of action, we must prove that it physically binds to its intended target inside the cell[2]. The 2-amino-7H-pyrrolo[2,3-d]pyrimidine core is designed to anchor into the hydrophobic kinase hinge region, forming critical hydrogen bonds via its 2-amino and pyrrole NH groups[1].

When this ligand binds to its target, it forms a ligand-target complex that is thermodynamically more stable than the apo-protein. This stabilization can be measured in three primary ways:

  • Thermal Challenge (CETSA): Ligand binding increases the Gibbs free energy of unfolding, shifting the protein's thermal denaturation point (Tm) to a higher temperature[3].

  • Protease Challenge (DARTS): Ligand binding induces conformational rigidity, shielding cleavage sites from proteolytic enzymes like pronase or thermolysin[2].

  • Kinetic Measurement (SPR): Direct measurement of association ( Kon​ ) and dissociation ( Koff​ ) rates on an immobilized purified protein.

TE_Logic Compound 2-Amino-7H-pyrrolo[2,3-d] pyrimidine Scaffold Target Intracellular Kinase Target (e.g., FGFR/JAK) Compound->Target Binds ATP Pocket Complex Ligand-Target Complex (Thermodynamically Stabilized) Target->Complex Conformational Change CETSA CETSA (Thermal Challenge) Complex->CETSA Intact Live Cells DARTS DARTS (Protease Challenge) Complex->DARTS Cell Lysate Only SPR SPR (Immobilized Protein) Complex->SPR Purified Protein Outcome1 Shift in Melting Temperature (ΔTm) CETSA->Outcome1 Outcome2 Resistance to Proteolysis DARTS->Outcome2 Outcome3 Binding Kinetics (Kon, Koff, Kd) SPR->Outcome3

Diagram illustrating the biophysical logic of CETSA, DARTS, and SPR for target engagement.

Methodological Comparison: Why CETSA?

While SPR is the gold standard for biochemical affinity, it completely strips away the cellular context. For ATP-competitive inhibitors like 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, SPR will artificially inflate potency because it lacks competing intracellular ATP (~1-5 mM).

To measure binding in a physiological environment, we must choose between CETSA and DARTS. DARTS is advantageous because it does not require the target protein to have a defined thermal melting profile[2]. However, DARTS relies on changes in protease susceptibility, which can be subtle and requires extensive optimization of protease-to-protein ratios[2]. Furthermore, DARTS is typically performed in cell lysates, which disrupts compartmentalization.

CETSA, conversely, is performed in intact, live cells [4]. It provides a sharper, more measurable response because ligand binding significantly shifts the protein's thermal denaturation point[2]. When coupled with Mass Spectrometry (MS-CETSA), it allows for proteome-wide target deconvolution, revealing off-target kinase binding without requiring chemical modification of the test compound[3],[5].

Table 1: Quantitative Comparison of Target Engagement Assays
MetricCETSA (Live Cell)DARTS (Lysate)SPR (Biochemical)
Physiological Context High (Intact cells, endogenous ATP)Medium (Lysate, diluted ATP)None (Purified system)
Signal Robustness High (Sharp thermal shifts)Variable (Protease dependent)Very High (Direct kinetics)
Compound Modification None requiredNone requiredNone required
Primary Limitation Fails for intrinsically disordered proteinsRequires extensive protease optimizationIgnores cellular permeability & competition
Off-Target Profiling Yes (via MS-CETSA)[5]LimitedNo

Experimental Workflow: Live-Cell CETSA Protocol

To validate the target engagement of 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, we utilize an Isothermal Dose-Response Fingerprinting (ITDRF) approach. This determines the apparent half-maximal effective concentration ( EC50​ ) of the compound inside the cell.

CETSA_Workflow Step1 1. Live Cell Treatment Step2 2. Thermal Challenge Step1->Step2 Step3 3. Mechanical Lysis Step2->Step3 Step4 4. High-Speed Centrifugation Step3->Step4 Step5 5. Supernatant Analysis Step4->Step5

Step-by-step experimental workflow for live-cell CETSA validation.

Step-by-Step Methodology & Causality

Step 1: Cell Culture and Compound Treatment

  • Action: Seed target cells (e.g., K-562 or HUH7) and treat with a concentration gradient of the compound (e.g., 1 nM to 100 μM). Include a strict DMSO vehicle control (matched to the highest compound concentration, typically 0.1% v/v). Incubate for 1-2 hours at 37°C.

  • Causality: Treating live cells ensures the assay accounts for cell membrane permeability, intracellular drug accumulation, and direct competition with endogenous ATP. The 1-2 hour window allows the system to reach binding equilibrium without triggering downstream transcriptional changes or protein degradation.

Step 2: Thermal Challenge

  • Action: Aliquot the treated cells into PCR tubes. Heat the tubes in a thermal cycler at a pre-determined aggregation temperature ( Tagg​ ) for exactly 3 minutes, followed by 3 minutes at 25°C.

    • Note: Tagg​ is the temperature at which 70-80% of the target protein aggregates in the DMSO control (usually between 45°C and 55°C).

  • Causality: The 3-minute thermal challenge is precisely calibrated to induce unfolding of the unbound apo-protein. The ligand-bound fraction remains folded due to thermodynamic stabilization. Prolonged heating would cause non-specific precipitation of the entire proteome, destroying the assay window.

Step 3: Cell Lysis

  • Action: Add protease inhibitors and lyse the cells using 3 cycles of snap-freezing in liquid nitrogen and rapid thawing at 25°C.

  • Causality: Do not use harsh detergents like RIPA buffer. Detergents containing SDS or high concentrations of Triton X-100 will artificially solubilize the thermally denatured protein aggregates, resulting in a false-positive signal (no apparent thermal shift). Freeze-thaw provides mechanical lysis, preserving the true ratio of soluble (folded) to insoluble (unfolded) protein.

Step 4: Clearance of Aggregates

  • Action: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Carefully extract the supernatant.

  • Causality: High-speed centrifugation strictly separates the thermodynamically stabilized, soluble target protein (supernatant) from the denatured, aggregated apo-protein (pellet).

Step 5: Detection

  • Action: Analyze the soluble fraction via Western Blotting (for targeted validation) or LC-MS/MS (for proteome-wide thermal profiling)[3]. Plot the normalized protein abundance against the compound concentration to calculate the intracellular EC50​ .

Data Interpretation and Self-Validation

A robust CETSA protocol must be a self-validating system. To ensure trustworthiness, verify the following:

  • Denaturing Control: The highest temperature point (e.g., 70°C) should show complete depletion of the target protein in both DMSO and compound-treated samples. If protein remains, your lysis buffer is likely solubilizing aggregates.

  • Soluble Control: The lowest temperature point (e.g., 37°C) should show equal protein loading across all compound concentrations. If the compound causes target degradation at 37°C (e.g., if it acts as a PROTAC), CETSA cannot be reliably interpreted.

  • Right-Shifted EC50​ : Expect the CETSA EC50​ to be 10- to 100-fold higher (less potent) than the biochemical SPR Kd​ . This right-shift is the biological reality of the 2-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold competing against millimolar intracellular ATP.

References

  • DARTS vs CETSA: Choosing the Right Assay for Target Validation Source: Creative Proteomics URL
  • Source: PMC (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Current Advances in CETSA Source: Frontiers URL
  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®)

Sources

Validation

A Comparative Guide to Enzyme Kinetics: 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid versus Standard Pyrimidines

This guide provides an in-depth, objective comparison of the enzymatic inhibition profiles of a representative advanced heterocyclic compound, 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, and a standard biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the enzymatic inhibition profiles of a representative advanced heterocyclic compound, 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, and a standard biological pyrimidine, uracil. The focus of this analysis is on their respective interactions with a therapeutically relevant enzyme class, the Janus Kinases (JAKs). This document is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental kinetic differences between a privileged scaffold in medicinal chemistry and a basic endogenous molecule.

Introduction: The Tale of Two Pyrimidines

In the realm of enzyme kinetics and drug discovery, not all molecules containing a pyrimidine ring are created equal. On one hand, we have the foundational pyrimidines, such as uracil, which are essential building blocks for nucleic acids like RNA.[1][2] Their primary biological role is not one of enzymatic inhibition but of information storage and transfer. On the other hand, medicinal chemists have developed sophisticated heterocyclic systems that, while bearing a resemblance to endogenous molecules, are engineered for high-affinity and selective inhibition of specific enzymes.

A prime example of such a scaffold is the pyrrolo[2,3-d]pyrimidine core.[3][4] This structure, a deaza-isostere of adenine, is a key component in numerous ATP-competitive kinase inhibitors.[5] Its design allows it to mimic ATP and bind to the highly conserved ATP-binding pocket of kinases, thereby blocking their catalytic function.[6] This guide will dissect the profound differences in their enzyme kinetics, using the Janus Kinase (JAK) family as a representative enzyme system.[7][8]

The Molecules at a Glance

A direct comparison of the structures of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and uracil reveals the basis for their divergent biological activities.

Feature2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acidUracil
Core Structure Fused pyrrole and pyrimidine rings (a pyrrolopyrimidine)Single pyrimidine ring
Key Functional Groups Amino group, carboxylic acidTwo oxo groups
Biological Role Scaffold for targeted enzyme inhibitors (e.g., kinase inhibitors)Component of ribonucleic acid (RNA)
Structural Complexity Higher, with more points for diverse chemical modificationsLower, a fundamental biological building block

The fused ring system and additional functional groups of the pyrrolopyrimidine provide a three-dimensional structure that can engage in multiple, high-affinity interactions within an enzyme's active site. In contrast, the simpler structure of uracil is optimized for base-pairing in RNA, not for potent enzyme inhibition.

The Target: Janus Kinase (JAK) Family

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a pivotal role in cytokine signaling pathways.[9] Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making them a significant therapeutic target.[4][7] Small molecule inhibitors that are ATP-competitive are a major class of drugs targeting this family.[6] For the purpose of this guide, we will consider a generic JAK kinase as our model enzyme.

Comparative Enzyme Kinetics: A Quantitative Analysis

To illustrate the stark contrast in enzymatic inhibition, we will compare a representative pyrrolo[2,3-d]pyrimidine-based JAK inhibitor, Tofacitinib (which shares the core scaffold of interest), with uracil.

ParameterTofacitinib (Representative Pyrrolopyrimidine)Uracil (Standard Pyrimidine)
Target Enzyme Janus Kinase (JAK)Janus Kinase (JAK)
IC50 ~1-10 nM[10]> 1 mM (estimated, expected to be very high or non-inhibitory)
Mechanism of Inhibition ATP-Competitive[6]Not applicable (not a significant inhibitor)
Ki (Inhibition Constant) Low nM range (calculated from IC50)Not applicable

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[11] Tofacitinib exhibits potent inhibition in the nanomolar range, indicating a very high affinity for the JAK kinase active site.[10] In contrast, uracil is not expected to be a significant inhibitor of JAK kinases, and its IC50, if measurable, would be in the millimolar range or higher, signifying extremely weak or non-existent interaction.

Mechanism of Inhibition: Tofacitinib acts as a competitive inhibitor, directly competing with the enzyme's natural substrate, ATP, for binding to the active site.[6] This is a common mechanism for kinase inhibitors designed around ATP-mimetic scaffolds. Uracil, lacking the structural features to effectively bind the ATP pocket, does not exhibit a defined inhibitory mechanism against JAKs.

Experimental Protocols: A Guide to Kinetic Characterization

The determination of the kinetic parameters presented above relies on robust and standardized in vitro enzyme assays. Below are the methodologies for determining the IC50 and the mechanism of inhibition.

In Vitro JAK Kinase Assay for IC50 Determination

This protocol describes a common method for measuring the dose-dependent inhibition of a JAK enzyme to determine the IC50 value of a test compound.[9][12][13]

Objective: To quantify the concentration of an inhibitor that results in 50% inhibition of JAK kinase activity.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3)

  • Kinase substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compounds (2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivative and uracil)

  • 384-well assay plates

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in 100% DMSO. A 10-point, 3-fold dilution series starting from a 10 mM stock is a standard approach.

    • For the pyrrolopyrimidine, the concentration range should span from micromolar to picomolar.

    • For uracil, a much higher concentration range, from millimolar upwards, should be tested.

  • Assay Setup:

    • Add a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate.

    • Include "high control" wells with DMSO only (0% inhibition) and "low control" wells with a potent, broad-spectrum kinase inhibitor like staurosporine (100% inhibition).

  • Enzyme and Substrate Addition:

    • Prepare a 2X solution of the JAK enzyme and the substrate peptide in kinase assay buffer.

    • Add 5 µL of this enzyme/substrate mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be close to the Michaelis constant (Km) for the specific JAK enzyme.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value.[14][15]

Determining the Mechanism of Inhibition: Lineweaver-Burk Analysis

To determine if a compound is a competitive inhibitor, the kinase assay is performed with varying concentrations of both the inhibitor and ATP.

Objective: To elucidate the mechanism by which the pyrrolopyrimidine inhibits the JAK kinase.

Procedure:

  • Select a range of fixed concentrations of the pyrrolopyrimidine inhibitor (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).

  • For each inhibitor concentration, perform a series of kinase reactions with varying concentrations of ATP.

  • Measure the initial reaction velocity (rate of product formation) for each condition.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).[16][17]

Interpretation of Results:

  • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis. This indicates that with increasing substrate (ATP) concentration, the inhibition can be overcome, and the maximum velocity (Vmax) remains unchanged, while the apparent Michaelis constant (Km) increases.[17]

  • Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that Vmax is reduced, but Km remains the same.

  • Uncompetitive Inhibition: The lines will be parallel.

For a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor, the expected outcome is competitive inhibition.

Visualizing the Concepts

Diagram 1: Simplified Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Plate cluster_readout Detection & Analysis A Compound Serial Dilution D Dispense Compounds A->D B Enzyme/Substrate Mix E Add Enzyme/Substrate B->E C ATP Solution F Add ATP (Start Reaction) C->F G Incubate F->G H Add Detection Reagent G->H I Measure Luminescence H->I J Plot & Calculate IC50 I->J

Caption: Workflow for determining the IC50 of a test compound.

Diagram 2: Interpreting Lineweaver-Burk Plots

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp_plot p1 p2 p1->p2 Increasing [Inhibitor] noncomp_plot p3 p4 p3->p4 Increasing [Inhibitor] uncomp_plot p5 p6 p5->p6 Increasing [Inhibitor]

Caption: Characteristic Lineweaver-Burk plots for different inhibition types.

Conclusion: From Biological Blueprint to Precision Tool

This guide demonstrates the vast chasm in enzyme kinetic profiles between a standard pyrimidine, uracil, and a highly engineered pyrrolo[2,3-d]pyrimidine derivative. While both share a common heterocyclic nitrogen-containing ring system, their functions and interactions at the enzymatic level are fundamentally different.

  • 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and its analogs represent a "privileged scaffold" in drug discovery, meticulously designed to be potent and selective inhibitors of specific enzymes like kinases. Their efficacy is quantifiable in the nanomolar range, and their mechanism is often a predictable, competitive inhibition of the ATP binding site.

  • Uracil , as a standard pyrimidine, is a biological building block. It is not designed for high-affinity binding to the active sites of enzymes like kinases and, consequently, exhibits negligible inhibitory activity.

This comparison underscores a critical principle in drug development: biological activity is not merely a function of a core chemical structure but is exquisitely defined by the precise arrangement of atoms and functional groups that dictate high-affinity interactions with a biological target. The pyrrolo[2,3-d]pyrimidine scaffold is a testament to the power of medicinal chemistry to transform a simple biological motif into a potent therapeutic agent.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658–666. [Link]

  • Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905. [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(5), 2588–2607. [Link]

  • GraphPad Prism 11 Curve Fitting Guide - Example: Fitting an enzyme kinetics curve. GraphPad. [Link]

  • Lineweaver-Burk plots for competitive, uncompetitive, mixed, and noncompetitive inhibitors. YouTube. [Link]

  • Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. European Journal of Medicinal Chemistry, 115, 114–125. [Link]

  • Pyrimidine: Structure, Functions & Importance in Biology. Vedantu. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(1), 11–24. [Link]

  • 10.5: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Equation: Michaelis-Menten model. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(3), 1533–1544. [Link]

  • Pyrrolo[2,3-D]pyrimidine compounds.
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(1), 113–135. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [Link]

  • Key concepts: Substrate vs. velocity. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Kinetics of Enzyme Reactions with Competing Alternative Substrates. ResearchGate. [Link]

  • Key concepts: Terminology. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • GraphPad Prism_非線形回帰:酵素反応速度曲線のフィッティング. MDF. [Link]

  • Mechanisms and inhibition of uracil methylating enzymes. PMC. [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. [Link]

  • Discovery of 2-Amino-7-sulfonyl-7 H-pyrrolo[2,3- d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 65(24), 16570–16588. [Link]

  • Chemi-Verse™ JAK1 Kinase Assay Kit. BPS Bioscience. [Link]

  • Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Molecules, 25(22), 5485. [Link]

  • Kinetic Characterization and Inhibitor Screening of Pyruvate Kinase I From Babesia microti. Frontiers in Microbiology, 12, 725619. [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. ACS Publications. [Link]

  • Mechanisms and inhibition of uracil methylating enzymes. PubMed. [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. ResearchGate. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7475–7494. [Link]

  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. ACS Publications. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. [Link]

  • Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed. [Link]

  • 5: Michaelis-Menten Enzyme Kinetics, Inhibitors, pH optima; Bi-Substrate Reactions. Chemistry LibreTexts. [Link]

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Safety & Regulatory Compliance

Safety

2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid proper disposal procedures

As drug development increasingly leverages deazapurine derivatives for kinase inhibition and antifolate therapies, compounds like 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1546503-95-0) have become stap...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly leverages deazapurine derivatives for kinase inhibition and antifolate therapies, compounds like 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1546503-95-0) have become staples in medicinal chemistry workflows[1]. However, the structural features that make this compound biologically active—its nitrogen-dense heterocyclic core and reactive carboxylic acid moiety—also dictate rigorous, highly specific disposal and handling protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Below is a comprehensive, self-validating operational protocol that explains the causality behind each disposal step, ensuring your laboratory maintains both scientific integrity and absolute regulatory compliance.

Part 1: Physicochemical Hazard Profile & Causality

Understanding the molecule's physical properties is the foundation of safe disposal. The pyrrolopyrimidine core is exceptionally nitrogen-rich. When subjected to improper combustion, it generates highly toxic nitrogen oxides (NOx)[2]. Furthermore, its fine crystalline nature poses an inhalation hazard, necessitating dust-minimizing containment strategies during disposal[2][3].

Table 1: Physicochemical Data & Operational Implications

Property / HazardValue / ClassificationOperational Implication
CAS Number 1546503-95-0Must be explicitly listed on hazardous waste manifests[1].
Chemical Formula C7H6N4O2High nitrogen content (N4) dictates that incineration facilities must utilize NOx scrubbers[2].
Molecular Weight 178.15 g/mol Critical for calculating concentration limits in mixed solvent waste streams.
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires wet-wiping or vacuum containment during spills[3].
Primary Hazards Acute Toxicity (Oral), IrritantMandates strict segregation; cannot be disposed of in standard municipal trash[4][5].

Part 2: Waste Segregation & Disposal Workflows

Proper segregation prevents dangerous cross-reactions and minimizes the volume of highly regulated waste. The following decision matrix outlines the required pathways for different states of pyrrolopyrimidine waste.

DisposalWorkflow Start Waste Generation: 2-Amino-7H-pyrrolo[2,3-d]pyrimidine -5-carboxylic acid Decision1 State of Waste? Start->Decision1 Solid Solid Powder / Crystals Decision1->Solid Liquid In Solution (Organic/Aqueous) Decision1->Liquid SolidCollect Collect in compatible sealable container Solid->SolidCollect LiquidDecision Solvent Type? Liquid->LiquidDecision Incineration High-Temperature Incineration (EPA Approved) SolidCollect->Incineration Aqueous Aqueous / Neutralized LiquidDecision->Aqueous Organic Organic Solvent (e.g., DMSO, DMF) LiquidDecision->Organic Aqueous->Incineration If contaminated Organic->Incineration Non-halogenated Waste Stream

Decision matrix for the segregation and disposal of pyrrolopyrimidine waste streams.

Part 3: Step-by-Step Operational Protocols

Protocol A: Solid Waste Containment & Incineration Preparation

Because 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is an active pharmaceutical intermediate, it must never enter the municipal solid waste stream or the sanitary sewer[5][6].

  • Collection: Gather all solid residues, contaminated weighing paper, and filter cakes. Do not sweep dry materials, as this generates hazardous airborne dust[2][7].

  • Containment: Place the waste in a chemically compatible, sealable container (e.g., wide-mouth HDPE or glass). Maintain the container at <90% capacity to prevent pressure buildup or spillage during transit[5].

  • Labeling: Clearly label the container as "Hazardous Solid Waste: Nitrogenous Heterocycle (Toxic)".

  • Disposal Route: Route exclusively to a licensed professional waste disposal service.

    • Mechanistic Causality: The waste must undergo high-temperature incineration. The incinerator must be equipped with an afterburner and an alkaline chemical scrubber to safely neutralize the NOx and potential trace hydrogen cyanide gases generated during the combustion of the pyrimidine ring[2].

Protocol B: Empty Container Decontamination (Triple-Rinse Method)

Environmental Protection Agency (EPA) standards require stringent decontamination of containers that previously held acutely toxic chemicals to protect custodial staff and the environment[8][9].

  • First Rinse: Add a compatible solvent capable of dissolving the compound (e.g., DMSO or Methanol) equal to approximately 5% of the container's total volume[9]. Cap tightly and agitate thoroughly to ensure all internal surfaces are washed.

  • Collection: Pour the resulting rinsate into the designated hazardous organic liquid waste container[9].

  • Repeat: Perform this rinsing process two additional times.

  • Self-Validation Step: After the third rinse, visually inspect the container against a strong light source. If any crystalline residue remains, a fourth rinse with a higher-polarity solvent is required.

  • Defacing: Once validated as clean, deface or completely remove the original chemical label. The container can now be safely disposed of as regular laboratory glass/plastic waste[5][9].

Protocol C: Emergency Spill Response Workflow

In the event of a localized benchtop spill, immediate containment is required to prevent dermal exposure and inhalation[3][7].

  • Isolation & PPE: Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hood or snorkel) is active[3]. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat[7].

  • Dust Suppression: Do not use a dry brush. Lightly moisten the spilled powder with a compatible solvent (like isopropanol) or cover it entirely with an inert, damp absorbent material (e.g., vermiculite or commercial spill sand) to suppress aerosolization[7].

  • Recovery: Use non-sparking tools to scoop the absorbed mixture into a hazardous waste container[2].

  • Self-Validation Step: Wash the spill area with soap and water[2]. To validate decontamination, perform a dry wipe of the area with a clean white absorbent pad. A lack of visible residue or discoloration on the pad confirms that macroscopic decontamination is complete.

Part 4: References

The protocols above are grounded in authoritative chemical safety and university environmental health guidelines. For verification and further reading, please consult the following sources:

  • AK Scientific, Inc. (n.d.). 4-Amino-7H-Pyrrolo[2,3-d]pyrimidine Safety Data Sheet. Retrieved from: 4

  • ChemicalBook . (2026). 7H-Pyrrolo[2,3-d]pyrimidine Safety Data Sheet. Retrieved from: 3

  • CapotChem . (n.d.). MSDS of 6-iodo-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from: 2

  • Apollo Scientific . (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine SDS. Retrieved from: 7

  • Hong Kong University of Science and Technology . (n.d.). Chemical Waste Disposal Guidelines. Retrieved from:8

  • Vanderbilt University Medical Center . (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from: 9

  • University of Wisconsin–Madison . (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from: 6

  • University of Cambridge . (n.d.). Disposal of Chemical Waste - Safety Office. Retrieved from: 5

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Handling

Definitive Guide to Personal Protective Equipment for Handling 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

This document provides a comprehensive, technically grounded guide to the safe handling of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. As a member of the pyrrolo[2,3-d]pyrimidine class of compounds, which are...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, technically grounded guide to the safe handling of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. As a member of the pyrrolo[2,3-d]pyrimidine class of compounds, which are integral to kinase inhibitor development and other areas of drug discovery, this substance requires meticulous handling to ensure operator safety and experimental integrity.[1][2][3][4] This guide moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to work with confidence and safety.

While a specific Safety Data Sheet (SDS) for the 2-amino derivative was not available, the safety profile can be inferred from structurally related pyrrolopyrimidine compounds. These analogs are consistently classified as skin and eye irritants, with potential for respiratory irritation and harm if swallowed.[5][6][7] Therefore, a conservative and robust approach to personal protective equipment (PPE) is mandatory.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential hazards is the foundation of effective safety. Based on data from analogous compounds, 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid should be treated as a substance with the following potential hazards:

  • Skin Irritation (Category 2) : Direct contact can cause redness, itching, and inflammation.[5][6]

  • Serious Eye Irritation (Category 2/2A) : The compound can cause significant, but reversible, eye damage upon contact.[5][6]

  • Respiratory Tract Irritation (Category 3) : As a fine powder, inhalation of dust can irritate the nose, throat, and lungs.[6][7]

  • Acute Oral Toxicity (Category 4) : The substance may be harmful if swallowed.[6]

These classifications necessitate a multi-layered PPE strategy to create a complete barrier between the researcher and the chemical.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Exposure RouteRecommended Engineering Control
Skin Irritant Causes skin irritation upon contact.[5][6]DermalChemical Fume Hood
Eye Irritant Causes serious eye irritation.[5][6]OcularChemical Fume Hood
Respiratory Irritant May cause respiratory irritation.[6][7]InhalationChemical Fume Hood
Acute Oral Toxicity Harmful if swallowed.[6]IngestionN/A (Prevented by PPE/Hygiene)

Core PPE Requirements: Your Primary Line of Defense

All handling of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory:

  • Hand Protection : Double-gloving is required.

    • Inner Glove : Standard nitrile examination glove.

    • Outer Glove : Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for defects before use and changed immediately if contamination is suspected.[8] The double-gloving strategy allows for the safe removal of a contaminated outer glove without exposing the skin.

  • Body Protection :

    • Primary : A clean, long-sleeved laboratory coat, fully fastened.[9]

    • Secondary : For procedures with a higher risk of splashes or when handling larger quantities (>1g), a chemical-resistant apron worn over the lab coat is essential.[9]

  • Eye and Face Protection :

    • Minimum : Chemical safety goggles that provide a full seal around the eyes are mandatory.[8] Standard safety glasses are insufficient as they do not protect against splashes or fine dust.

    • Recommended : A full-face shield worn over safety goggles provides an additional layer of protection for the entire face, which is best practice when handling powdered reagents that can become airborne.[10]

  • Respiratory Protection :

    • All weighing and handling of the solid compound must be performed in a chemical fume hood.

    • If engineering controls are not available or are insufficient to control airborne dust, a NIOSH-approved respirator is required. A half-mask respirator with P100 (particulate) filters is the minimum standard.[8][11]

Procedural Discipline: Donning and Doffing Protocols

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Lab Coat/Apron : Put on your lab coat and fasten it completely. If required, don your chemical-resistant apron.

  • Respiratory Protection (if needed) : Perform a seal check on your respirator.

  • Eye/Face Protection : Put on your safety goggles, followed by the face shield.

  • Gloves : Don the inner pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat. Don the outer pair of chemical-resistant gloves over the top, extending them over the cuff of the lab coat.

G cluster_donning PPE Donning Sequence Don1 1. Don Lab Coat / Apron Don2 2. Don Respirator (if required) Don1->Don2 Don3 3. Don Goggles & Face Shield Don2->Don3 Don4 4. Don Inner Gloves Don3->Don4 Don5 5. Don Outer Gloves Don4->Don5

Caption: PPE Donning Workflow

Step-by-Step Doffing Protocol

This process is designed to contain contamination. All doffing should occur in a designated area.

  • Outer Gloves : Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles : Remove the face shield and goggles from the back of your head to avoid touching the front surfaces.

  • Lab Coat/Apron : Unfasten the lab coat and roll it away from your body, ensuring the contaminated exterior is folded inward.

  • Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[12]

Disposal Plan: Completing the Safety Cycle

Proper disposal is a critical final step to protect yourself, your colleagues, and the environment.

  • Contaminated PPE : All disposable PPE, including gloves, aprons, and any contaminated wipes, must be placed in a clearly labeled, sealed waste bag for hazardous chemical waste.

  • Chemical Waste :

    • Unused or waste 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid must be disposed of as hazardous chemical waste. Do not discharge it into drains.[7][11]

    • Rinse all contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous waste. Subsequent rinses may be disposed of according to local regulations.

  • Consult Local Regulations : Always follow your institution's specific waste disposal protocols and local environmental regulations.[12][13]

G cluster_disposal Waste Disposal Workflow Start Handling Complete PPE Contaminated PPE (Gloves, Gown, Wipes) Start->PPE Solid Solid Chemical Waste Start->Solid Rinse Contaminated Glassware Rinseate Start->Rinse WasteBag Seal in Labeled Hazardous Waste Bag PPE->WasteBag WasteContainer Place in Approved Hazardous Waste Container Solid->WasteContainer Rinse->WasteContainer WasteBag->WasteContainer End Arrange for Professional Disposal WasteContainer->End

Caption: Chemical and PPE Disposal Workflow

By adhering to this comprehensive guide, you build a system of safety that protects you from chemical exposure and ensures the integrity of your research. Always consult your institution's safety office for specific guidance and training.

References

  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • TCI EUROPE N.V. (2024, December 2). Safety Data Sheet for 2-Amino-1,3-propanediol.
  • NextSDS. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 4-Chloro-7H-Pyrrolo [2,3-d] Pyrimidine.
  • Ask IFAS. (2019, January 3). Personal Protective Equipment for Handling Pesticides.
  • Combi-Blocks, Inc. (2026, March 6). Safety Data Sheet for 4-(2-(2-Amino-4-oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid.
  • Capot Chemical. (2026, March 21). MSDS of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • ChemicalBook. (2026, March 20). 7H-Pyrrolo[2,3-d]pyrimidine - Safety Data Sheet.
  • Indian Journal of Heterocyclic Chemistry. (n.d.). Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs.
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020, June 5). Journal of the Iranian Chemical Society.
  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet for 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid.
  • Google Patents. (n.d.).
  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.

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